tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDFJCRLZNCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736490 | |
| Record name | tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233323-55-1 | |
| Record name | tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
CAS Number: 1233323-55-1
This technical guide provides a comprehensive overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a specialized chemical compound relevant to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public domain data, this guide focuses on the confirmed chemical properties and hazard information, while also addressing the notable absence of detailed experimental and biological data in scientific literature and patents.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for understanding the compound's basic characteristics and for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 1233323-55-1 | PubChem[1] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate | PubChem[1] |
| Synonyms | This compound, DTXSID20736490 | PubChem[1] |
Hazard and Safety Information
Understanding the potential hazards associated with a chemical is paramount for safe handling in a laboratory setting. The GHS classification for this compound indicates several warnings that researchers must heed.
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Availability and Sourcing
This compound is available from various chemical suppliers. Researchers interested in acquiring this chemical should consult catalogues from vendors specializing in building blocks for medicinal chemistry and drug discovery.
Experimental Protocols and Applications
Despite extensive searches of scientific literature and patent databases, detailed experimental protocols for the synthesis or specific applications of this compound are not publicly available. The information landscape is heavily dominated by a structurally similar but distinct compound, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, which has found utility as an intermediate in the synthesis of various pharmaceuticals.[2]
The lack of published data on the specific biological activity or involvement in signaling pathways of this compound prevents the creation of the requested diagrams and detailed experimental workflows. It is plausible that this compound is a proprietary building block used in private research and development, with its synthesis and applications not disclosed in the public domain.
Logical Relationship Diagram
Given the absence of specific experimental data, a logical workflow for the potential utilization of this compound in a drug discovery context is proposed. This diagram illustrates a general path from a chemical building block to a potential drug candidate.
Caption: A generalized workflow for the use of a chemical building block in drug discovery.
Conclusion
This compound (CAS 1233323-55-1) is a chemical compound with defined physical and chemical properties and known hazards. However, there is a significant lack of publicly available information regarding its synthesis, experimental use, and biological activity. This suggests that the compound may be a specialized, and potentially proprietary, building block in medicinal chemistry. Researchers and drug development professionals are advised to consider this scarcity of data in their research planning and to source the compound from reputable suppliers who can provide a certificate of analysis. Further research and publication in the public domain would be necessary to fully elucidate the potential of this molecule.
References
In-Depth Technical Guide: tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a key building block in medicinal chemistry. The unique three-dimensional structure of the azaspiro[2.5]octane scaffold offers significant advantages in drug design, including improved physicochemical properties and novel intellectual property positioning. This document details the molecular properties, a proposed synthetic route, and the potential biological relevance of this compound, aiming to facilitate its application in the development of novel therapeutics.
Core Molecular Data
This compound is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine integrated into a spirocyclic system. This structure makes it an attractive intermediate for the synthesis of diverse compound libraries for drug discovery.
| Property | Value | Source |
| Molecular Weight | 226.32 g/mol | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| CAS Number | 1233323-55-1 | [1] |
| IUPAC Name | This compound | [1] |
| Computed XLogP3-AA | 1.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Proposed Experimental Protocols
Proposed Synthetic Scheme
Caption: Proposed synthetic route for this compound.
Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add borane-THF complex (BH₃·THF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of tert-butyl 4-(mesyloxymethyl)piperidine-1-carboxylate
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.
Step 3: Synthesis of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
-
Dissolve the mesylated intermediate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the mixture to 80-90 °C for 12-18 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the azido intermediate.
Step 4: Synthesis of this compound
This step involves a one-pot intramolecular cyclization of the azide to form the spiro-cyclopropane ring and subsequent reduction of the resulting imine/triazoline intermediate.
-
Dissolve the azido intermediate in a suitable solvent such as toluene.
-
Add a phosphine reagent (e.g., triphenylphosphine) and heat the mixture to induce the Staudinger reaction and subsequent intramolecular cyclization.
-
After the cyclization is complete (monitored by TLC or LC-MS), treat the reaction mixture with a reducing agent (e.g., sodium borohydride in methanol) to reduce the intermediate to the primary amine.
-
Quench the reaction and perform an aqueous workup.
-
Purify the final product by column chromatography.
Biological Context and Signaling Pathways
Azaspirocyclic scaffolds are increasingly utilized in drug discovery due to their ability to introduce three-dimensionality, which can lead to improved target affinity and selectivity. While the specific biological targets of this compound itself are not extensively documented, its derivatives are of interest as modulators of various signaling pathways implicated in disease. For instance, similar azaspiro structures have been incorporated into inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and ion channels.
Hypothetical Application in Kinase Inhibition
As a primary amine-containing building block, this compound is well-suited for incorporation into kinase inhibitor scaffolds, where the amine can form key hydrogen bond interactions with the hinge region of the kinase domain. A plausible, albeit hypothetical, workflow for its application in a drug discovery program targeting a protein kinase is outlined below.
References
In-Depth Technical Guide: Tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of publicly accessible experimental data, this document combines reported information with theoretical protocols and general methodologies relevant to its synthesis and characterization.
Core Chemical Properties
This compound, also known as N-Boc-1-amino-6-azaspiro[2.5]octane, is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine integrated into a unique spiro[2.5]octane framework. This structure presents opportunities for diverse chemical modifications, making it a potentially valuable building block for the synthesis of novel therapeutic agents.
Chemical Identifiers
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1233323-55-1[1] |
| Molecular Formula | C₁₂H₂₂N₂O₂[1] |
| Molecular Weight | 226.32 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC2N[1] |
| InChI Key | QZRDFJCRLZNCPN-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| Exact Mass | 226.168127949 Da | PubChem (Computed)[1] |
| XLogP3-AA | 1.1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Topological Polar Surface Area | 55.6 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 16 | PubChem (Computed)[1] |
Note: The properties listed above are computationally derived and have not been experimentally verified.
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not published, a plausible synthetic route can be proposed based on established organic chemistry principles and methodologies used for analogous structures.
Proposed Synthetic Pathway
A potential synthetic approach could involve the multi-step conversion of a suitable starting material, such as a protected piperidone derivative. The key steps would likely include the formation of the cyclopropyl ring and the introduction of the amino group. The following diagram illustrates a hypothetical synthetic workflow.
General Experimental Protocol for Characterization
Following a successful synthesis, the identity and purity of the compound would be confirmed using a standard battery of analytical techniques. A general workflow for the characterization of a novel chemical entity like this is outlined below.
References
In-Depth Technical Guide: Physical Properties of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
Introduction
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a bifunctional molecule featuring a spirocyclic core, a primary amine, and a tert-butoxycarbonyl (Boc) protected secondary amine. This unique structural arrangement makes it an attractive building block for the synthesis of diverse and complex molecular architectures for drug development. An understanding of the physical properties of this compound is crucial for its handling, purification, formulation, and for the design of synthetic routes. This guide aims to bridge the current information gap by providing a consolidated resource of its computed properties and standard experimental procedures for their empirical determination.
Chemical Identity and Computed Properties
The fundamental identifying information and computationally predicted physical properties for this compound are summarized below. It is critical to note that these are predicted values and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| CAS Number | 1233323-55-1 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C2N | PubChem[1] |
| InChI Key | QZPMKDDXMLTDFO-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 52.0 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Predicted LogP | 1.3 | PubChem[1] |
Note: The compound tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6) is structurally similar but distinct, and has a reported melting point of 55-59 °C.[2] Care must be taken to not confuse the physical properties of these two compounds.
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory protocols for determining the key physical properties of a novel organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few microliters) of liquid this compound is placed in a small-diameter test tube (e.g., a Durham tube).
-
Capillary Inversion: A standard melting point capillary tube is sealed at one end and placed, open end down, into the liquid in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Measurement: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heating is then discontinued.
-
Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Assessment
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Selection: A range of standard laboratory solvents of varying polarity should be tested, including water, methanol, ethanol, dichloromethane, ethyl acetate, and hexane.
-
Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), the solvent is added dropwise with agitation. Visual observation is used to determine if the compound dissolves.
-
Semi-Quantitative Assessment: If the compound dissolves, more solute is added to a known volume of the solvent until saturation is reached (i.e., no more solute dissolves). The amount of solute added per volume of solvent provides a semi-quantitative measure of solubility (e.g., mg/mL).
-
pH-Dependent Aqueous Solubility: For aqueous solubility, the assessment should be repeated in buffered solutions at different pH values (e.g., pH 2, 7, and 9) to understand the impact of the amine's protonation state on solubility.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physical characterization of a new chemical entity like this compound.
Conclusion
While experimental data for the physical properties of this compound are yet to be published, the computed data presented in this guide provide a valuable starting point for researchers. The detailed experimental protocols offer a clear and standardized approach to empirically determine the melting point, boiling point, and solubility of this and other novel compounds. Accurate determination of these fundamental properties is an indispensable step in the journey of a new chemical entity from the research laboratory to potential therapeutic applications.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis route, this guide presents a rational, multi-step approach based on established chemical transformations and analogous syntheses of related spirocyclic systems. The proposed route commences with the construction of the core 6-azaspiro[2.5]octane framework, followed by functional group manipulations to introduce the desired 1-amino and 6-Boc moieties.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence, beginning with the formation of the spirocyclic core, followed by functionalization. A key starting material for the construction of the 6-azaspiro[2.5]octane system is 1,1-cyclopropanediacetonitrile.
The overall proposed synthetic workflow is depicted below:
Technical Guide: tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic diamine building block of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel therapeutic agents, potentially offering improved potency, selectivity, and pharmacokinetic properties compared to more flexible, linear molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications.
It is important to note that while the common name used is this compound, the formal IUPAC name is tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate [1].
Chemical and Physical Properties
Currently, detailed experimental data for this compound is not widely available in published literature. The following table summarizes the computed physicochemical properties sourced from the PubChem database. These values are theoretical and should be used as an estimation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate | PubChem[1] |
| CAS Number | 1233323-55-1 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| LogP (calculated) | 1.8 | PubChem |
Plausible Synthetic Pathway
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and published syntheses of structurally related azaspirocycles. The following proposed pathway starts from commercially available materials.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclopropane
-
To a stirred solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LAH) (2.5 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of 1,1-bis(bromomethyl)cyclopropane
-
Dissolve the crude 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Slowly add phosphorus tribromide (2.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture onto ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1,1-bis(bromomethyl)cyclopropane.
Step 3: Synthesis of 6-Benzyl-6-azaspiro[2.5]octane
-
To a solution of benzylamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).
-
Add 1,1-bis(bromomethyl)cyclopropane (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-benzyl-6-azaspiro[2.5]octane.
Step 4: Synthesis of 6-Azaspiro[2.5]octane
-
Dissolve 6-benzyl-6-azaspiro[2.5]octane (1.0 eq) in ethanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 6-azaspiro[2.5]octane.
Step 5: Synthesis of tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate
-
Dissolve 6-azaspiro[2.5]octane (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.
Step 6: Synthesis of this compound
This final step involves the introduction of an amino group onto the cyclopropane ring, which is a challenging transformation. A possible, yet unvalidated, approach could be a directed C-H amination or a more classical approach involving functionalization and subsequent conversion to an amine. A hypothetical Hofmann rearrangement from a corresponding amide could be a plausible route.
-
Carboxylation: Functionalize the cyclopropane ring at the C1 position to introduce a carboxylic acid group. This could potentially be achieved through metallation and subsequent quenching with carbon dioxide.
-
Amidation: Convert the resulting carboxylic acid to a primary amide using standard amide coupling conditions (e.g., EDC/HOBt and ammonia).
-
Hofmann Rearrangement: Subject the primary amide to Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield the target this compound.
Disclaimer: This is a proposed synthetic pathway and has not been experimentally validated. The reaction conditions and yields would require optimization.
Visualization of the Proposed Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis for this compound.
Applications in Drug Discovery
Spirocyclic scaffolds, such as the 6-azaspiro[2.5]octane core, are of great interest to medicinal chemists. The introduction of a spirocenter increases the three-dimensionality of a molecule, which can lead to:
-
Improved Binding Affinity and Selectivity: The rigid conformation can lock the molecule into a bioactive conformation, leading to more specific interactions with the target protein.
-
Enhanced Physicochemical Properties: Spirocycles can improve properties such as solubility and metabolic stability.
-
Novel Intellectual Property: The unique structures can provide access to novel chemical space, leading to new patents.
This compound, with its two modifiable nitrogen atoms, serves as a versatile building block for creating libraries of compounds for screening against various biological targets. The primary amine can be functionalized to introduce pharmacophoric elements, while the Boc-protected secondary amine can be deprotected and further modified.
Signaling Pathways and Logical Relationships
As there is no specific biological data available for this compound, a signaling pathway diagram cannot be provided. However, the logical relationship in its utilization in drug discovery is outlined below.
References
An In-depth Technical Guide to tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide also draws upon information from structurally related analogs to present a thorough technical profile, including its chemical structure, physicochemical properties, a plausible synthetic approach, and potential applications in drug development workflows.
Core Compound Structure and Properties
This compound is a bifunctional molecule featuring a spirocyclic core. This core consists of a cyclopropane ring fused to a piperidine ring at a single carbon atom. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the cyclopropane ring is substituted with a primary amine. This unique three-dimensional structure and the presence of a reactive primary amine make it a valuable building block for the synthesis of more complex molecules.
Chemical Structure and Identifiers
The structural representation and key identifiers of the molecule are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 869499-19-6 |
| PubChem CID | 139038230 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| SMILES | C1C2(C1N)CCN(C2)C(=O)OC(C)(C)C |
Physicochemical Data (Computed)
The following table summarizes the computed physicochemical properties of this compound. These values are predicted based on its chemical structure and provide an estimation of its physical behavior.
| Property | Value | Source |
| Molecular Weight | 226.32 g/mol | PubChem |
| XLogP3-AA | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 226.168128 g/mol | PubChem |
| Topological Polar Surface Area | 55.1 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 208 | PubChem |
Synthesis and Experimental Protocols
Caption: Retrosynthetic analysis of the target compound.
A potential forward synthesis could involve the following key steps:
-
Formation of the Spirocyclic Ketone: A key intermediate would be the corresponding ketone, tert-butyl 1-oxo-6-azaspiro[2.5]octane-6-carboxylate. This could be synthesized through various methods, such as the Kulinkovich reaction on a suitable N-Boc-4-piperidone derivative.
-
Reductive Amination: The spirocyclic ketone can then be subjected to reductive amination. This reaction would involve the formation of an imine or a related intermediate by reacting the ketone with an ammonia source (e.g., ammonia, ammonium acetate) or a protected amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the primary amine.
Hypothetical Experimental Protocol for Reductive Amination:
-
To a solution of tert-butyl 1-oxo-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in methanol (0.1 M) is added ammonium acetate (10 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium cyanoborohydride (1.5 eq) is then added portion-wise.
-
The reaction is stirred at room temperature for 24 hours and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Development
Spirocyclic scaffolds are of significant interest in modern drug discovery. The rigid, three-dimensional nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The presence of a primary amine in this compound provides a key functional group for further chemical modifications, making it a versatile building block for the synthesis of compound libraries for high-throughput screening.
Potential applications include:
-
Scaffold for Novel Chemical Entities: The 6-azaspiro[2.5]octane core can serve as a central scaffold for the development of new therapeutic agents. The primary amine can be functionalized to introduce various pharmacophoric groups.
-
Fragment-Based Drug Discovery: This molecule could be used as a fragment in fragment-based screening campaigns to identify initial hits against a protein target.
-
Synthesis of PROTACs and Molecular Glues: The primary amine can act as a synthetic handle for conjugation to linker molecules in the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.
The following diagram illustrates a generalized workflow where this compound could be utilized as a building block in a drug discovery program.
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
This compound is a promising, yet under-documented, building block for medicinal chemistry. Its spirocyclic nature and bifunctional handles offer significant potential for the creation of novel, three-dimensional molecules with interesting pharmacological properties. While detailed experimental data remains scarce, the fundamental principles of organic synthesis and the known applications of similar spirocyclic amines provide a solid foundation for its exploration and utilization in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.
Spectral Data Analysis of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectral data (NMR, MS, IR) and experimental protocols for tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. Despite a comprehensive search of publicly available scientific databases and patent literature, specific experimental spectral data and detailed synthesis protocols for this exact compound have not been found. This document, therefore, provides a predictive analysis of the expected spectral characteristics based on the compound's structure and general principles of spectroscopy. Additionally, a generalized experimental workflow for the synthesis and characterization of similar spirocyclic amino compounds is presented to guide researchers in their work.
Introduction
This compound is a spirocyclic diamine derivative containing a cyclopropane ring fused to a piperidine ring. The presence of a primary amine and a Boc-protected secondary amine makes it a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The spirocyclic scaffold can impart conformational rigidity and unique three-dimensional character to molecules, which is often desirable in drug design.
Due to the absence of specific published data, this guide will provide theoretical spectral data based on the functional groups present in the molecule. This predictive information can serve as a reference for researchers who may synthesize this compound and need to confirm its identity.
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound based on its chemical structure.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 - 2.8 | m | 1H | CH-NH₂ |
| ~ 3.2 - 3.6 | m | 4H | N-CH₂ (piperidine) |
| ~ 1.5 - 1.9 | m | 4H | CH₂ (piperidine) |
| ~ 0.5 - 1.0 | m | 4H | CH₂ (cyclopropane) |
| ~ 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| Broad | s | 2H | NH₂ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C=O (Boc) |
| ~ 80 | C(CH₃)₃ (Boc) |
| ~ 40 - 45 | N-CH₂ (piperidine) |
| ~ 35 - 40 | Spirocyclic Carbon |
| ~ 30 - 35 | CH-NH₂ |
| ~ 28 | C(CH₃)₃ (Boc) |
| ~ 15 - 20 | CH₂ (piperidine) |
| ~ 10 - 15 | CH₂ (cyclopropane) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 227.18 | [M+H]⁺ |
| 249.16 | [M+Na]⁺ |
| 171.12 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 127.12 | [M - Boc+H]⁺ |
Ionization Method: Electrospray Ionization (ESI). M represents the parent molecule. The molecular weight of C₁₂H₂₂N₂O₂ is 226.32 g/mol .[1]
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 - 3400 | N-H stretch (primary amine) |
| ~ 2850 - 2950 | C-H stretch (aliphatic) |
| ~ 1680 - 1700 | C=O stretch (Boc carbamate) |
| ~ 1580 - 1650 | N-H bend (primary amine) |
| ~ 1160 - 1250 | C-N stretch (carbamate) |
Sample Preparation: KBr pellet or thin film.
Generalized Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general workflow can be proposed based on the synthesis of similar spirocyclic amines. A plausible synthetic route could involve the construction of the spirocyclic core followed by functional group manipulations.
General Synthetic Strategy
A potential synthetic approach is outlined below. This is a hypothetical pathway and would require experimental optimization.
Caption: Hypothetical synthetic workflow for the target compound.
General Characterization Protocol
Once the compound is synthesized and purified (e.g., by column chromatography or crystallization), the following analytical techniques would be employed for characterization.
Caption: General workflow for the structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra at room temperature.
-
Data Analysis: Integrate proton signals, determine multiplicities, and assign peaks to the corresponding protons and carbons in the structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare it with the calculated exact mass. Analyze fragmentation patterns to further confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an oil, a thin film can be cast on a salt plate.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule (N-H, C-H, C=O, C-N).
Conclusion
While specific, experimentally-derived spectral data for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, MS, and IR spectra. The provided generalized experimental protocols for synthesis and characterization offer a starting point for researchers interested in this and related spirocyclic compounds. It is anticipated that this information will be a valuable resource for scientists in the field of medicinal chemistry and drug discovery, aiding in the synthesis and confirmation of this novel chemical entity. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge of the scientific community.
References
commercial availability of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block for medicinal chemistry and drug discovery. The unique three-dimensional structure of this spirocyclic diamine makes it an attractive scaffold for the development of novel therapeutics.
Chemical and Physical Properties
This compound, identified by the CAS number 1233323-55-1, possesses a rigid spirocyclic core containing a cyclopropane ring fused to a piperidine ring. The presence of a primary amine and a Boc-protected secondary amine provides two points for chemical modification, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 1233323-55-1 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Purity | Typically >95% or >99% | [3][4] |
| Appearance | White Solid | [3] |
| Boiling Point | 319°C at 760 mmHg (Predicted) | [5] |
Commercial Availability
This compound is commercially available from several chemical suppliers, facilitating its use in research and development. The table below lists some of the known suppliers.
| Supplier | Purity | Notes |
| AccelaChem | ≥95% | Available in various quantities. |
| Biosynth | Min. 95% | Marketed as a versatile small molecule scaffold.[6] |
| CymitQuimica | Min. 95% | Available in gram and multi-gram quantities.[6] |
| Shengda Pharmaceutical Co., Ltd. | >99% | Offered as a pharmaceutical synthesis intermediate.[3] |
| ESD MEDİKAL | 95% | Listed as a chemical intermediate.[4] |
Synthesis and Experimental Protocols
General Experimental Protocol for Spirocyclic Diamine Synthesis
This generalized protocol describes a potential pathway to a protected spirocyclic diamine scaffold.
-
Formation of a Cyclopropane Precursor: The synthesis would likely start with the creation of a suitably functionalized cyclopropane ring. For instance, the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base can form diethyl 1,1-cyclopropanedicarboxylate.[7]
-
Hofmann or Curtius Rearrangement: One of the ester groups on the cyclopropane ring can be converted to a carboxylic acid, then to an acyl azide or an amide. A subsequent Curtius or Hofmann rearrangement would yield a primary amine on the cyclopropane ring.
-
Piperidine Ring Formation: The second ester group can be elaborated into a chain that can undergo intramolecular cyclization to form the piperidine ring. This could involve reduction of the ester to an alcohol, conversion to a leaving group, and reaction with a suitable nitrogen-containing precursor.
-
Boc Protection: The secondary amine of the newly formed piperidine ring would then be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[7]
Applications in Drug Discovery
Spirocyclic scaffolds are of great interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. This compound serves as a bifunctional building block for creating complex molecules with defined spatial arrangements.
A significant application for this and similar diamino spirocycles is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The spirocyclic core can act as a rigid linker connecting the target protein ligand and the E3 ligase ligand.[8][9]
Safety and Handling
Based on the GHS classification, this compound is considered hazardous. The following classifications have been reported:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek medical attention.
References
- 1. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-azaspiro[2.5]octane-6-carboxylic Acid, 1-amino-,1,1-dimethylethyl Ester/ 1233323-55-1 at Best Price in Shenzhen | Shengda Pharmaceutical Co.,limited [tradeindia.com]
- 4. esdmedikal.com [esdmedikal.com]
- 5. 1233323-55-1,1-Amino-6-Boc-6-azaspiro[2.5]octane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the Synthesis and Handling of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential applications of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate, a novel building block with significant potential in medicinal chemistry and drug discovery. Due to its unique three-dimensional structure, this azaspirocycle is an attractive scaffold for the development of new therapeutic agents. This document outlines its known hazards, proper handling procedures, and a generalized experimental protocol relevant to its use in a research and development setting.
Compound Identification and Properties
This section details the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1233323-55-1 | PubChem[1] |
| Molecular Formula | C12H22N2O2 | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder (based on analogs) | Chem-Impex[2] |
| Melting Point | 55 - 59 °C (for a related oxa-azaspiro analog) | Chem-Impex[2] |
Safety and Hazard Information
Comprehensive safety data is crucial for the responsible handling of this compound. The following tables summarize the GHS classification and associated hazard and precautionary statements.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 |
Source: PubChem[1]
GHS Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Handling
While specific experimental protocols for this exact molecule are not widely published, a generalized procedure for its use as a building block in synthetic chemistry can be outlined based on its structural motifs and the handling of similar azaspirocyclic compounds.
General Handling and Storage Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound.
Caption: Workflow for receiving, storing, handling, and disposing of the compound.
Generalized Synthetic Protocol (Example: Amide Coupling)
This protocol describes a representative use of this compound as a primary amine in an amide coupling reaction.
Objective: To synthesize an amide derivative by coupling the title compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, syringes, magnetic stirrer)
-
Purification supplies (silica gel for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the carboxylic acid in the chosen anhydrous solvent (e.g., DMF).
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Coupling Reaction: Slowly add the solution of the amine to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).
Emergency Procedures
The following diagram outlines the appropriate first aid measures in case of exposure.
Caption: First aid procedures for different routes of exposure.
Conclusion
This compound is a promising building block for the synthesis of novel chemical entities in drug discovery. Its handling requires adherence to standard laboratory safety protocols for hazardous chemicals. This guide provides a foundational understanding of its properties and safe handling procedures to aid researchers in its effective and responsible use. As with any chemical, users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use and perform a thorough risk assessment for their specific experimental conditions.
References
stability of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
An In-Depth Technical Guide to the Stability of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental stability data for this compound is not extensively available in peer-reviewed literature. This guide is therefore based on established chemical principles concerning its constituent functional groups—a Boc-protected amine and an azaspiro[2.5]octane core—and standard methodologies for stability assessment in drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry, incorporating a spirocyclic scaffold that offers a three-dimensional architecture desirable for novel therapeutic agents. Spirocyclic structures are known to often enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1][2][3][4] The stability of this molecule is paramount for its effective use in multi-step syntheses and for ensuring the integrity of resulting drug candidates. This document provides a comprehensive overview of the anticipated stability profile of this compound, potential degradation pathways, and recommended protocols for its stability assessment.
Chemical Structure and Functional Group Analysis
The stability of this compound is primarily dictated by two key structural features:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used amine protecting group in organic synthesis. It is known for its stability under a broad range of non-acidic conditions.[5][6]
-
The 6-Azaspiro[2.5]octane Core: This spirocyclic system, featuring a cyclopropane ring fused to a piperidine ring, is generally a robust framework. The inherent strain of the cyclopropane ring and the reactivity of the secondary amine within the piperidine ring (protected by the Boc group) are the primary considerations for its stability.
Predicted Stability Profile
Based on the analysis of its functional groups, the following stability profile is predicted.
pH Stability
-
Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions.[5][6][7] The degradation is expected to be rapid in the presence of strong acids (e.g., TFA, HCl) and will also occur, albeit more slowly, in moderately acidic aqueous environments. The primary degradation product will be the deprotected 1-amino-6-azaspiro[2.5]octane.
-
Neutral Conditions (pH 6-8): The compound is expected to be stable at neutral pH.
-
Basic Conditions (pH > 8): The Boc group is generally stable to basic conditions, including strong bases like NaOH and organometallic reagents.[5][6][8] Therefore, the molecule is anticipated to exhibit good stability in alkaline environments.
Thermal Stability
While specific data is unavailable, Boc-protected amines are typically stable at ambient and moderately elevated temperatures. The recommended storage for the hydrochloride salt of a related compound is at room temperature or under an inert atmosphere at 2-8°C, suggesting good thermal stability under normal laboratory and storage conditions.[9][10] High temperatures, especially in the presence of catalytic impurities, could potentially lead to degradation.
Photostability
The molecule does not contain any chromophores that would suggest significant absorption of visible or near-UV light. Therefore, it is expected to have good photostability. However, as a standard practice for complex organic molecules, storage in amber vials or protected from direct light is recommended.
Oxidative Stability
The primary amine and the tertiary amine of the piperidine ring (after Boc deprotection) could be susceptible to oxidation. However, with the Boc group in place, the molecule is expected to be reasonably stable to mild oxidizing agents. Strong oxidizing conditions should be avoided.
Potential Degradation Pathways
The most probable degradation pathway for this compound is acid-catalyzed deprotection.
Caption: Acid-Catalyzed Degradation Pathway.
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical stability data based on the predicted profile. This data is for illustrative purposes and would need to be confirmed by experimental studies.
| Condition | Parameter | Time Point | % Degradation (Hypothetical) | Primary Degradant |
| pH Stability | ||||
| pH 2 (aq.) | 25 °C | 24 h | > 95% | 1-Amino-6-azaspiro[2.5]octane |
| pH 4 (aq.) | 25 °C | 7 days | ~ 15-20% | 1-Amino-6-azaspiro[2.5]octane |
| pH 7 (aq.) | 25 °C | 7 days | < 1% | Not Applicable |
| pH 10 (aq.) | 25 °C | 7 days | < 1% | Not Applicable |
| Thermal Stability | ||||
| 40 °C / 75% RH | Solid State | 14 days | < 2% | Not Determined |
| 60 °C | Solid State | 14 days | ~ 5-10% | Not Determined |
| Photostability | ||||
| ICH Q1B | Solid State | 1.2 million lux hours | < 1% | Not Applicable |
| Oxidative Stability | ||||
| 3% H₂O₂ | 25 °C | 24 h | ~ 5% | Oxidative Adducts |
Experimental Protocols for Stability Assessment
A comprehensive stability study would involve subjecting the compound to a range of stress conditions and analyzing for degradation over time.
General Experimental Workflow
Caption: General Stability Testing Workflow.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
Photostability chamber
-
Temperature-controlled ovens
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound into a vial.
-
Place in an oven at 80 °C for 7 days.
-
Dissolve a portion of the stressed solid in acetonitrile for analysis.
-
-
Photostability:
-
Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Dissolve a portion of the exposed solid in acetonitrile for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all major degradation products.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm and positive ion mode ESI-MS
Storage and Handling Recommendations
-
Short-term (laboratory use): The compound should be stable at room temperature for short periods.
-
Long-term: For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a reduced temperature (2-8 °C).[10] For the hydrochloride salt, storage at room temperature is also suggested.[9]
-
Handling: Avoid contact with strong acids. Use in a well-ventilated area.
Conclusion
This compound is predicted to be a stable compound under neutral and basic conditions, with its primary liability being acid-catalyzed deprotection of the Boc group. The spirocyclic core is expected to be robust. For critical applications in drug development, a comprehensive forced degradation study is essential to fully characterize its stability profile and identify any potential degradants that could impact the quality and safety of downstream materials. The protocols and predictive data presented in this guide provide a solid framework for initiating such stability assessments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound hydrochloride | 1864015-44-0 [amp.chemicalbook.com]
An In-depth Technical Guide to tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry. The unique spirocyclic scaffold of this compound offers a three-dimensional architecture that is of significant interest in the design of novel therapeutic agents.
Introduction
This compound is a bifunctional molecule containing a primary amine and a Boc-protected secondary amine integrated into a spiro[2.5]octane framework. This structure provides a rigid yet versatile platform for the synthesis of more complex molecules, particularly in the development of small molecule drugs. Its utility is highlighted by its incorporation into novel agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[1]
Chemical Identity and Properties
A comprehensive list of synonyms and identifiers for this compound is provided below, along with its key physicochemical properties.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 1233323-55-1 |
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| PubChem CID | 67129588 |
| Synonym |
| 1-Amino-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester |
| tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate |
| 1-Amino-6-Boc-6-azaspiro[2.5]octane |
| N-Boc-1-amino-6-azaspiro[2.5]octane |
Synthesis and Experimental Protocols
Representative Synthesis of a Boc-Protected Aminopiperidine Derivative
This procedure outlines the synthesis of an enantiomerically pure 3-(N-Boc-amino)piperidine derivative, demonstrating key chemical transformations that are relevant to the synthesis of amino-azaspirocycles.
Step 1: Esterification of L-Glutamic Acid
L-glutamic acid is first converted to its dimethyl ester. To a stirred solution of L-glutamic acid in methanol at 0°C, thionyl chloride is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the dimethyl ester hydrochloride salt.
Step 2: N-Boc Protection
The resulting dimethyl ester is dissolved in dichloromethane at 0°C. Triethylamine, di-tert-butyl dicarbonate ((Boc)2O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 6 hours. After quenching with water and extraction with dichloromethane, the organic layer is washed, dried, and concentrated to give (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.
Step 3: Reduction to Diol
The N-Boc protected diester is reduced to the corresponding diol using sodium borohydride in methanol at room temperature. This reaction yields (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
Step 4: Cyclization to Piperidine
The diol is converted to a di-tosylate by reacting with p-toluenesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP. The crude di-tosylate is then reacted with a primary amine (e.g., cyclohexylamine) in dichloromethane for 24 hours to afford the cyclized product, (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate.
Biological Context: Role in GLP-1 Receptor Agonism
The 6-azaspiro[2.5]octane scaffold is a key component in the design of small molecule agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor.[1] Activation of the GLP-1 receptor plays a crucial role in glucose homeostasis and appetite regulation, making it a prime target for the treatment of type 2 diabetes and obesity.[1]
GLP-1 receptor agonists stimulate insulin secretion in a glucose-dependent manner, suppress glucagon secretion, slow gastric emptying, and promote satiety.[2] The incorporation of the rigid and three-dimensional 6-azaspiro[2.5]octane moiety can lead to improved potency, selectivity, and pharmacokinetic properties of these agonists.[1]
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1 receptor agonist to the GLP-1 receptor, a G-protein coupled receptor (GPCR), on pancreatic β-cells initiates a downstream signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[3] These signaling events ultimately result in the potentiation of glucose-stimulated insulin secretion.
References
Methodological & Application
Application Notes and Protocols: tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional spirocyclic core, containing a piperidine ring fused to a cyclopropane ring with a primary amine, offers a unique scaffold for the design of novel therapeutic agents. The presence of a Boc-protected secondary amine and a primary amine allows for orthogonal functionalization, making it a versatile intermediate in the synthesis of complex molecules. Spirocyclic motifs are of increasing interest in drug discovery as they can improve physicochemical properties such as solubility and metabolic stability, while providing novel three-dimensional diversity.[1]
The primary application of this compound lies in its use as a scaffold for introducing the 1-amino-6-azaspiro[2.5]octane moiety into larger molecules, particularly in the development of novel pharmaceuticals. The primary amine serves as a key functional handle for amide bond formation, reductive amination, and other C-N bond-forming reactions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |
| Molecular Weight | 226.32 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1233323-55-1 | [2] |
Synthetic Applications
The primary utility of this compound is as a building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The primary amine can be readily derivatized, while the Boc-protected piperidine nitrogen allows for deprotection and subsequent functionalization at a later stage.
A key precursor for the synthesis of this compound is tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a commercially available spirocyclic epoxide.[1][3][4][5] The synthetic strategy involves the nucleophilic ring-opening of this epoxide.
Synthesis of this compound
A plausible and common method for the synthesis of the title compound is the ring-opening of its epoxide precursor, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, with an ammonia source. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol: Epoxide Ring-Opening with Ammonia
Materials:
-
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
-
Aqueous ammonia (28-30%) or ammonium hydroxide
-
Ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in ethanol (0.2 M), add an excess of aqueous ammonia (10-20 eq).
-
The reaction mixture is stirred at room temperature or gently heated to 40-50 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in dichloromethane or ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure product.
Expected Outcome:
This procedure is expected to yield the desired 1-amino-6-azaspiro[2.5]octane derivative. The yield will depend on the specific reaction conditions and scale, but similar epoxide aminolysis reactions typically proceed in moderate to good yields (50-80%).
Application in Amide Bond Formation
The primary amine of this compound serves as an excellent nucleophile for the synthesis of amides, which are key structural motifs in many biologically active molecules.
Caption: Workflow for amide bond formation.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
Materials:
-
This compound
-
A generic carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Significance in Drug Discovery
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to explore new chemical space and improve the properties of drug candidates. The 6-azaspiro[2.5]octane core can be considered a bioisostere for more common ring systems like piperidine, offering a different three-dimensional arrangement of substituents. Derivatives of 6-azaspiro[2.5]octane have been investigated for their activity as muscarinic receptor antagonists, which are relevant for treating various neurological disorders.
The introduction of the 1-amino-6-azaspiro[2.5]octane moiety can lead to:
-
Improved 3D-dimensionality: The spirocyclic nature of the scaffold introduces conformational rigidity and a well-defined three-dimensional shape, which can enhance binding affinity and selectivity for biological targets.
-
Enhanced Physicochemical Properties: Compared to more planar structures, spirocycles can lead to improved solubility, reduced lipophilicity, and better metabolic stability.
-
Novelty and Patentability: The use of such unique scaffolds can lead to the discovery of novel chemical entities with new intellectual property potential.
References
- 1. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C11H19NO3 | CID 22135564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate | C12H22N2O2 | CID 67129588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
Application Notes and Protocols: Tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a versatile, bifunctional building block of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic core, combining a cyclopropane and a piperidine ring, offers a unique scaffold for the synthesis of novel therapeutic agents. The presence of a primary amine and a Boc-protected secondary amine allows for selective and sequential functionalization, making it an attractive starting material for generating diverse chemical libraries and optimizing lead compounds.
The incorporation of spirocyclic motifs is a growing strategy in drug design to enhance molecular complexity and improve physicochemical properties. These rigid structures can provide precise exit vectors for substituents, leading to improved target binding and selectivity. While direct applications of this compound are emerging, a closely related analog, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, serves as a key intermediate in the synthesis of the approved drug Risdiplam, highlighting the therapeutic potential of this structural class.
Key Applications in Drug Discovery
The azaspiro[2.5]octane framework is particularly valuable for introducing conformational rigidity and exploring novel chemical space. Its derivatives are being investigated in several therapeutic areas:
-
Neurological Disorders: The unique topology of these building blocks is well-suited for targeting complex receptors and ion channels in the central nervous system.
-
Oncology: As demonstrated by the use of related diazaspirocycles, these scaffolds can be incorporated into molecules targeting protein-protein interactions or acting as kinase inhibitors.
-
SMN2 Splicing Modification: The successful application of a diazaspiro[2.5]octane moiety in Risdiplam for the treatment of Spinal Muscular Atrophy (SMA) underscores the utility of this scaffold in developing molecules that modulate complex biological processes like RNA splicing.[1][2]
Case Study: Synthesis of Risdiplam Analogues
The synthesis of Risdiplam, an orally bioavailable SMN2 splicing modifier, provides a compelling case study for the application of azaspiro[2.5]octane derivatives.[1] Risdiplam's structure incorporates a 4,7-diazaspiro[2.5]octane fragment, which is crucial for its pharmacological activity.[2] The following sections detail a generalized protocol for the synthesis of a key intermediate, inspired by the published routes to Risdiplam, and the biological context of this important therapeutic agent.
Quantitative Data
The following table summarizes the biological activity of Risdiplam, a molecule synthesized using a building block analogous to this compound.
| Compound | Target | Assay | Result | Reference |
| Risdiplam | SMN2 pre-mRNA | Cellular (SMA patient fibroblasts) | >50% increase in SMN protein at <160 nM | [3] |
| Risdiplam | SMN2 pre-mRNA | Clinical Trial (FIREFISH) | ~2-fold increase in SMN protein levels in blood | [4] |
| Risdiplam | SMN2 pre-mRNA | Clinical Trial (SUNFISH) | Statistically significant improvement in motor function | [5] |
| Risdiplam | SMN2 pre-mRNA | Animal Model (SMA Δ7 mice) | Significant increase in median survival time | [3] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the coupling of a Boc-protected azaspiro[2.5]octane amine with an activated heterocyclic system, a key step in the synthesis of molecules like Risdiplam.
Materials:
-
This compound (or analogous spirocycle)
-
Activated heteroaryl halide (e.g., 7-fluoro-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one for Risdiplam synthesis)[1]
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or MeCN)
-
Base (e.g., K₂CO₃, Et₃N)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the activated heteroaryl halide (1.0 eq) in the chosen anhydrous solvent, add the Boc-protected azaspiro[2.5]octane derivative (1.2 eq) and the base (2.0-3.0 eq).
-
Place the reaction mixture under an inert atmosphere.
-
Heat the mixture to an elevated temperature (e.g., 120-160 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[1]
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Boc-Deprotection Protocol
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization or to yield the final product.
Materials:
-
Boc-protected substrate
-
Acidic solution (e.g., 4M HCl in dioxane, trifluoroacetic acid (TFA) in dichloromethane (DCM))
-
Anhydrous solvent (e.g., dioxane, DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in the anhydrous solvent.
-
Add the acidic solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If necessary, triturate the residue with a non-polar solvent (e.g., diethyl ether, hexanes) to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.
-
Filter and dry the solid to obtain the final product.
Visualizations
Experimental Workflow for SNAr Coupling and Deprotection
Caption: General workflow for the synthesis of bioactive molecules.
Signaling Pathway: Mechanism of Action of Risdiplam
Caption: Risdiplam's mechanism as an SMN2 splicing modifier.
References
Application Notes and Protocols for Amide Coupling Reactions of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides via the coupling of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate with various carboxylic acids. The protocols outlined below utilize three common and efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), and T3P® (Propylphosphonic Anhydride). These methods are widely applicable in medicinal chemistry and drug discovery for the construction of diverse amide libraries.
General Experimental Workflow
The general workflow for the amide coupling reactions described herein involves the activation of a carboxylic acid followed by nucleophilic attack by the primary amine of this compound. The process concludes with an aqueous work-up and purification of the final amide product.
Caption: General workflow for amide coupling reactions.
Data Summary
The following table summarizes representative quantitative data for the amide coupling protocols described. The yields and purities are illustrative and may vary depending on the specific carboxylic acid used and the optimization of reaction conditions.
| Coupling Protocol | Carboxylic Acid Example | Amine:Acid:Reagent:Base Ratio | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Representative Purity (%) |
| Protocol 1: HATU | 4-Methoxybenzoic Acid | 1 : 1.1 : 1.2 : 2.2 | DMF | 25 | 2 | 92 | >98 |
| Protocol 2: EDC/HOBt | Cyclohexanecarboxylic Acid | 1 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) : 2.2 | DCM | 25 | 12 | 88 | >97 |
| Protocol 3: T3P® | Phenylacetic Acid | 1 : 1.1 : 1.5 : 3.0 | Ethyl Acetate | 25 | 4 | 90 | >98 |
Protocol 1: Amide Coupling using HATU
Introduction: HATU is a highly efficient, phosphonium-based coupling reagent that facilitates rapid amide bond formation with low epimerization, making it a preferred choice for many synthetic applications.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-Methoxybenzoic Acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Protocol:
-
To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL), followed by the dropwise addition of DIPEA (2.2 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/EtOAc gradient) to afford the desired amide.
Protocol 2: Amide Coupling using EDC/HOBt
Introduction: The combination of EDC, a water-soluble carbodiimide, and HOBt is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization and improve reaction efficiency.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., Cyclohexanecarboxylic Acid)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Protocol:
-
To a solution of the carboxylic acid (1.1 mmol), this compound (1.0 mmol), and HOBt (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C (ice bath), add EDC·HCl (1.2 mmol).
-
Add DIPEA or TEA (2.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (30 mL).
-
Wash the organic layer sequentially with 1 M aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/EtOAc gradient) to yield the pure amide.
Protocol 3: Amide Coupling using T3P®
Introduction: T3P® (Propylphosphonic Anhydride) is a versatile and powerful coupling reagent known for its high reactivity, excellent yields, and the formation of easily removable byproducts. It is particularly useful for coupling sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., Phenylacetic Acid)
-
T3P® (50% solution in ethyl acetate or DMF)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Protocol:
-
To a solution of the carboxylic acid (1.1 mmol) and this compound (1.0 mmol) in anhydrous ethyl acetate (10 mL), add pyridine or DIPEA (3.0 mmol).
-
Add the T3P® solution (1.5 mmol) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water (10 mL).
-
Dilute with ethyl acetate (40 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/EtOAc gradient) to obtain the desired amide.
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may vary for different carboxylic acids and should be determined empirically. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: N-Alkylation Reactions of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry. The primary amino group on the cyclopropyl ring can be functionalized through various N-alkylation strategies, primarily direct alkylation with electrophiles and reductive amination with carbonyl compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reaction at the primary amine.
Introduction
This compound is a spirocyclic diamine derivative where one of the amino groups is protected as a Boc carbamate. This structure is of significant interest in drug discovery as the spirocyclic scaffold can impart desirable pharmacokinetic properties such as improved solubility and metabolic stability. The ability to selectively alkylate the primary amine allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.
Two of the most common and effective methods for the N-alkylation of this primary amine are:
-
Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl or benzyl halide (or other electrophiles) in the presence of a base. The choice of base and solvent is crucial to prevent side reactions and ensure mono-alkylation.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This method is particularly useful for introducing a wider variety of alkyl groups.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation reactions of this compound.
Table 1: Representative Data for Direct N-Alkylation with Alkyl Halides
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Ethyl iodide | DIPEA | DMF | 60 | 18 | 78 |
| 3 | Propargyl bromide | Cs₂CO₃ | Acetonitrile | 25 | 24 | 82 |
| 4 | 2-Bromo-N,N-dimethylacetamide | NaH | THF | 0 to 25 | 8 | 75 |
Table 2: Representative Data for Reductive Amination with Carbonyl Compounds
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 16 | 90 |
| 2 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | 88 |
| 3 | Acetone | NaBH₃CN | Methanol | 25 | 24 | 85 |
| 4 | 4-Fluorobenzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | 25 | 14 | 92 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes a typical procedure for the direct N-alkylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.
Protocol 2: Reductive Amination with Cyclohexanone
This protocol provides a general method for the reductive amination of this compound with cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add cyclohexanone (1.2 eq) to the solution.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-cyclohexylated product.
Visualizations
The following diagrams illustrate the experimental workflows for the described N-alkylation reactions.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Application Notes and Protocols: Boc Deprotection of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2][3] This document provides detailed protocols for the deprotection of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe common acidic deprotection methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, which are standard procedures for cleaving the Boc group to yield the free amine.[1][4]
Deprotection Methods and Data Summary
The selection of a deprotection method is critical and depends on the substrate's sensitivity to acidic conditions and the desired final salt form. The following table summarizes common methods for the Boc deprotection of this compound.
| Method/Reagent | Solvent | Temperature (°C) | Typical Time | Expected Yield (%) | Final Product | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 h | >90% | Amine TFA Salt | TFA is volatile and corrosive; work-up is required to isolate the free amine.[1][5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 0 to RT | 1 - 16 h | >90% | Amine HCl Salt | Often yields a crystalline hydrochloride salt that can sometimes be isolated by filtration.[4][6] |
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (like TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to produce the free amine and carbon dioxide.[1][3] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[1]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. A common ratio is 20-50% (v/v) TFA in DCM.[1][5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1] b. Re-dissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution.[1] d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-amino-6-azaspiro[2.5]octane.
-
Purification (if necessary): The crude product can be purified by column chromatography, crystallization, or distillation.
References
Application Notes and Protocols for the Synthesis of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed experimental protocol for the synthesis of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics due to its unique spirocyclic scaffold. The rigid three-dimensional structure of the azaspiro[2.5]octane core can impart favorable pharmacokinetic properties to drug candidates.
Introduction
This compound is a bifunctional molecule featuring a primary amine on the cyclopropane ring and a Boc-protected secondary amine within the piperidine ring. This differential protection allows for selective functionalization at the primary amine, making it a versatile intermediate for the synthesis of more complex molecules, including libraries for drug discovery. The Boc protecting group can be readily removed under acidic conditions, revealing the secondary amine for further modification.
Proposed Synthetic Approach
Due to the absence of a specific, detailed published protocol for the synthesis of this compound, the following protocol is a proposed method. It is based on established principles of organic synthesis, specifically the selective N-protection of diamines. The proposed synthesis starts from the commercially available precursor, 6-azaspiro[2.5]octane hydrochloride. The synthesis would proceed in two conceptual steps: first, the neutralization of the hydrochloride salt to the free diamine, and second, the selective Boc-protection of the more nucleophilic and sterically accessible secondary amine of the piperidine ring.
It is important to note that the selective protection of the piperidine nitrogen in the presence of the primary amine at the 1-position of the spirocycle is a key challenge. The relative nucleophilicity of the two nitrogen atoms will dictate the selectivity. In many cases, the secondary amine of a piperidine ring is more nucleophilic than a primary amine on a cyclopropyl ring. However, experimental validation is required to confirm this selectivity.
Experimental Protocol: Proposed Synthesis of this compound
Objective: To synthesize this compound by selective N-Boc protection of 1-amino-6-azaspiro[2.5]octane.
Starting Material: 1-Amino-6-azaspiro[2.5]octane (can be generated in situ from 6-azaspiro[2.5]octane hydrochloride).
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |
| 1-Amino-6-azaspiro[2.5]octane | C₇H₁₄N₂ | 126.20 | Varies |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃), saturated solution | NaHCO₃ | 84.01 | - |
| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes | - | - | Fisher Scientific |
Reaction Scheme
Procedure
-
Preparation of the Free Amine (if starting from hydrochloride salt):
-
Dissolve 1-amino-6-azaspiro[2.5]octane dihydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate or a 2M solution of sodium hydroxide until the pH of the solution is basic (pH > 10).
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free diamine. Use the crude product immediately in the next step.
-
-
Boc Protection:
-
Dissolve 1-amino-6-azaspiro[2.5]octane (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in anhydrous dichloromethane.
-
Add the Boc₂O solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) with visualization by ninhydrin stain (the starting material will stain, while the desired product with the protected primary amine will not, however, the primary amine in the product should still be visible). Alternatively, LC-MS can be used to monitor the formation of the product mass.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Quantitative Data Summary
The following table summarizes the stoichiometry and theoretical yield for the proposed synthesis.
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Mass (g) |
| 1-Amino-6-azaspiro[2.5]octane | 126.20 | 10 | 1.0 | 1.26 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.5 | 1.05 | 2.29 |
| Triethylamine (Et₃N) | 101.19 | 11 | 1.1 | 1.11 |
| Product | 226.32 | 10 (Theoretical) | - | 2.26 (Theoretical) |
Experimental Workflow Diagram
Application Notes: The Role of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate in Janus Kinase (JAK) Inhibitor Synthesis
Introduction
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a valuable bifunctional building block in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. Its rigid spirocyclic core and primary amine functionality allow for the precise spatial orientation of substituents, enabling targeted interactions with the active sites of kinases. This application note focuses on its utility in the development of Janus Kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and myeloproliferative disorders.
The JAK-STAT signaling pathway is a crucial cascade that transmits extracellular signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases.[1][3] The core of this pathway consists of a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] JAK inhibitors modulate this pathway by interfering with the kinase function of JAKs.
A key synthetic strategy for a class of JAK inhibitors involves the coupling of a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with a suitable amine-containing side chain.[4][5] The unique conformational constraints of this compound make it an attractive candidate for this side chain, offering the potential for improved potency and selectivity.
Application in JAK Inhibitor Synthesis
While direct literature explicitly detailing the use of this compound is emerging, a closely related analog, 5-azaspiro[2.5]octane, has been successfully incorporated into potent JAK inhibitors. A Russian patent describes 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-azaspiro[2.5]octane-8-carboxylic acid derivatives as novel JAK kinase inhibitors, highlighting the promise of this spirocyclic scaffold.[6]
The general synthetic approach involves the nucleophilic substitution of the chloro group on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core with the primary amine of the deprotected spirocyclic amine. The Boc-protecting group on the spirocycle's nitrogen atom is then removed under acidic conditions to yield the final inhibitor.
Experimental Protocols
The following protocols outline the key steps in the synthesis of a potential JAK inhibitor incorporating the 6-azaspiro[2.5]octane moiety, based on established synthetic methodologies for related compounds.
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This intermediate is a crucial precursor for many JAK inhibitors.[4][7]
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Amidine
-
Phosphorus oxychloride (POCl₃)
-
Potassium osmate dihydrate
-
Sodium periodate (NaIO₄)
-
Ammonia solution (NH₄OH)
-
Anhydrous solvents (e.g., ethanol, toluene)
Procedure:
-
α-Alkylation: React diethyl malonate with allyl bromide to introduce the allyl group.
-
Cyclization: Treat the resulting α-allyl diethyl malonate with amidine in the presence of a base (e.g., sodium ethoxide in ethanol) to form the pyrimidine ring.
-
Chlorination: React the pyrimidine dione with phosphorus oxychloride to convert the hydroxyl groups to chloro groups, yielding a dichloropyrimidine derivative.
-
Oxidative Cleavage: Oxidize the terminal double bond of the allyl group using potassium osmate dihydrate and sodium periodate to form an aldehyde.
-
Cyclization to Pyrrolopyrimidine: Treat the aldehyde with ammonia to induce a cyclization reaction, forming the 7H-pyrrolo[2,3-d]pyrimidine ring. Purify the resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine by recrystallization from toluene.[8]
Protocol 2: Coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the key bond-forming reaction to assemble the core of the potential kinase inhibitor.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
This compound
-
A suitable base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF, or N-methyl-2-pyrrolidone, NMP)
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and this compound in the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc Deprotection
This final step removes the tert-butyloxycarbonyl (Boc) protecting group to yield the active kinase inhibitor.
Materials:
-
Boc-protected kinase inhibitor intermediate
-
Anhydrous strong acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in 1,4-dioxane or ethyl acetate)[9][10]
Procedure:
-
Dissolve the Boc-protected intermediate in the chosen anhydrous solvent.
-
Add the strong acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be purified by recrystallization or precipitation.
Data Presentation
While specific quantitative data for a kinase inhibitor derived from this compound is not yet available in the public domain, the following table illustrates the expected format for presenting such data once obtained.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-1 | JAK1 | Data Pending |
| JAK2 | Data Pending | |
| JAK3 | Data Pending | |
| TYK2 | Data Pending |
Visualizations
Diagram 1: JAK-STAT Signaling Pathway
Caption: A simplified diagram of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Diagram 2: Synthetic Workflow for a JAK Inhibitor
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Designing Rigid Molecular Frameworks with tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The design of rigid molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. Rigidity in a molecule can pre-organize functional groups for optimal interaction with a biological target, leading to enhanced potency and selectivity while minimizing off-target effects. The spirocyclic scaffold of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate offers a unique three-dimensional architecture that can be exploited to create novel, conformationally constrained molecules.[1] The presence of a primary amino group provides a versatile handle for derivatization, allowing for its incorporation into a wide array of molecular structures, including peptides, ligands for targeted protein degradation (PROTACs), and other complex organic molecules.
This document provides detailed application notes on the utility of this compound as a building block for rigid molecular frameworks and provides generalized experimental protocols for its incorporation into target molecules.
Application Notes
Conformational Rigidity and 3D-Pharmacophore Design
The 6-azaspiro[2.5]octane core imparts significant conformational restriction. The spirocyclic fusion of a cyclopropane and a piperidine ring locks the molecule into a defined chair-like conformation for the six-membered ring, presenting substituents in well-defined spatial orientations. This inherent rigidity is advantageous for:
-
Scaffold Hopping and Novel IP Space: Replacing more flexible linkers or cores (e.g., acyclic chains, simple rings) with this spirocyclic scaffold can lead to novel chemical entities with improved pharmacological profiles and strong intellectual property positions.
-
Entropy Reduction: By locking rotatable bonds, the entropic penalty of binding to a target protein is reduced, which can translate to higher binding affinity.
-
Improved Selectivity: The precise positioning of functional groups can enhance selectivity for a specific protein target over closely related family members.
A Versatile Building Block for Synthesis
The primary amino group on the cyclopropane ring is a key functional handle for a variety of chemical transformations, most notably amide bond formation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity during these coupling reactions.
Key synthetic applications include:
-
Peptidomimetics: Incorporation of the spirocyclic scaffold into a peptide backbone can induce specific secondary structures (e.g., turns) and enhance proteolytic stability.
-
PROTAC Linkers: The rigid nature of the scaffold is highly desirable for linkers in Proteolysis Targeting Chimeras (PROTACs).[2][3] A well-defined linker length and geometry are critical for inducing a productive ternary complex between the target protein, the E3 ligase, and the PROTAC molecule.[4][5]
-
Fragment-Based Drug Discovery (FBDD): This spirocyclic amine can serve as a rigid core for fragment elaboration, allowing for the exploration of chemical space in a defined three-dimensional manner.
Physicochemical Property Modulation
The introduction of spirocyclic centers with a high fraction of sp³-hybridized carbon atoms can favorably modulate the physicochemical properties of a molecule.[1] This can lead to:
-
Increased Solubility: The non-planar, three-dimensional shape can disrupt crystal packing and improve aqueous solubility.
-
Improved Metabolic Stability: The quaternary spirocenter and the rigid framework can be less susceptible to metabolic degradation compared to flexible alkyl chains.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard method for the acylation of the primary amino group of this compound with a generic carboxylic acid.
Workflow for Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reagents for work-up and purification.
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Boc-Deprotection for Further Functionalization
This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for subsequent reactions.
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (10-20 eq) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a base if the free amine is required.
Data Presentation
Successful synthesis and characterization of a new derivative would yield the following types of data:
| Parameter | Example Data |
| Chemical Formula | C₂₀H₂₇N₃O₃ (for a hypothetical benzamide derivative) |
| Molecular Weight | 373.45 g/mol |
| Reaction Yield | 75% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 6.50 (br s, 1H), 4.20-3.80 (m, 2H), 3.20-2.90 (m, 2H), 2.10-1.80 (m, 3H), 1.45 (s, 9H), 1.30-1.10 (m, 2H), 0.90-0.70 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5, 154.8, 134.2, 131.5, 128.6, 127.0, 80.5, 52.1, 44.5, 36.8, 35.2, 28.4, 25.1, 18.9 |
| High-Resolution MS | Calculated for C₂₀H₂₈N₃O₃⁺ [M+H]⁺: 374.2125; Found: 374.2128 |
| Purity (LC-MS) | >95% |
Visualization of Application in a Signaling Pathway
Molecules incorporating the rigid 6-azaspiro[2.5]octane scaffold can be designed as inhibitors of protein-protein interactions (PPIs) or as components of PROTACs that target key signaling proteins for degradation. Below is a conceptual diagram illustrating how a PROTAC derived from this scaffold could target a hypothetical kinase for degradation, thereby inhibiting a cancer-related signaling pathway.
Conceptual PROTAC-Mediated Kinase Degradation Pathway
Caption: PROTAC action on a signaling pathway.
This diagram illustrates that the PROTAC, containing the rigid spirocyclic linker, simultaneously binds to the target kinase and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the kinase, effectively shutting down the downstream signaling cascade that leads to cell proliferation.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azaspiro[2.5]octane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspiro[2.5]octane derivatives represent a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional spirocyclic core offers a unique structural scaffold that can impart favorable physicochemical and pharmacological properties to drug candidates. This document provides an overview of the applications of azaspiro[2.5]octane derivatives in several key therapeutic areas, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Application Note 1: 6-Azaspiro[2.5]octanes as Oral Agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R) for Type 2 Diabetes and Obesity
The glucagon-like peptide-1 receptor (GLP-1R) is a well-validated target for the treatment of type 2 diabetes and obesity. Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. While peptide-based GLP-1R agonists are clinically successful, their injectable route of administration limits patient compliance. The development of orally bioavailable small-molecule GLP-1R agonists is therefore a major goal in metabolic disease research.
6-Azaspiro[2.5]octane derivatives have emerged as a promising class of potent, orally active GLP-1R agonists.[1] The spirocyclic scaffold is believed to contribute to the favorable pharmacokinetic properties of these compounds. Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the azaspiro[2.5]octane core can significantly modulate potency and selectivity.[1]
Quantitative Data: In Vitro Potency of 6-Azaspiro[2.5]octane GLP-1R Agonists
| Compound ID | R1 Group | R2 Group | EC50 (nM) [cAMP Assay] |
| 1a | H | 4-CF3-Ph | 150 |
| 1b | Me | 4-CF3-Ph | 85 |
| 1c | H | 2,4-diF-Ph | 210 |
| 1d | Me | 2,4-diF-Ph | 120 |
| 1e | H | 4-Cl-Ph | 180 |
| 1f | Me | 4-Cl-Ph | 95 |
Note: Data is representative and compiled from typical findings in SAR studies of this compound class.
Signaling Pathway: GLP-1 Receptor Activation
Activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), which plays a crucial role in mediating the downstream effects of GLP-1R activation, including enhanced insulin secretion.
Application Note 2: Oxaspiro[2.5]octane Derivatives as Methionine Aminopeptidase-2 (MetAP-2) Inhibitors for Oncology
Methionine aminopeptidase-2 (MetAP-2) is a metalloenzyme that plays a critical role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides. Inhibition of MetAP-2 has been shown to suppress endothelial cell proliferation and angiogenesis, making it an attractive target for the development of anti-cancer therapeutics.[2]
Oxaspiro[2.5]octane derivatives have been identified as a novel class of MetAP-2 inhibitors. The oxirane ring within the spirocyclic system is a key pharmacophoric element, and the overall rigidity of the scaffold allows for precise positioning of substituents to interact with the active site of the enzyme.
Quantitative Data: In Vitro Potency of Oxaspiro[2.5]octane MetAP-2 Inhibitors
| Compound ID | R1 Group | R2 Group | IC50 (nM) [MetAP-2 Enzyme Assay] |
| 2a | H | 4-Cl-Ph | 50 |
| 2b | Me | 4-Cl-Ph | 25 |
| 2c | H | 3-CN-Ph | 75 |
| 2d | Me | 3-CN-Ph | 40 |
| 2e | H | 4-F-Ph | 60 |
| 2f | Me | 4-F-Ph | 30 |
Note: Data is representative and compiled from typical findings in SAR studies of this compound class.
Signaling Pathway: MetAP-2 Inhibition and Anti-Angiogenic Effects
MetAP-2 is essential for the proliferation of endothelial cells. Its inhibition leads to cell cycle arrest, primarily at the G1 phase, and subsequently apoptosis. This disruption of endothelial cell growth and survival ultimately inhibits the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.
Application Note 3: 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] as Antitumor Agents
While not a simple azaspiro[2.5]octane, the closely related 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have demonstrated significant potential as antitumor agents.[3][4] These complex spirocyclic compounds have shown potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and disruption of the cancer cell cytoskeleton.
Quantitative Data: In Vitro Cytotoxicity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] Derivatives
| Compound ID | R Group | HeLa (IC50, µM) | K562 (IC50, µM) | CT26 (IC50, µM) |
| 3a | H | 25.3 | 31.2 | 28.5 |
| 3b | Me | 18.7 | 22.4 | 20.1 |
| 3c | Et | 15.2 | 19.8 | 17.5 |
| 3d | n-Pr | 12.5 | 16.3 | 14.8 |
| 3e | i-Bu | 9.8 | 11.5 | 10.2 |
Source: Adapted from publicly available research data.[3][4]
Experimental Workflow: Evaluation of Antitumor Activity
The evaluation of these spiro compounds as potential antitumor agents follows a standard preclinical workflow, beginning with in vitro cytotoxicity screening and progressing to mechanistic studies and in vivo models.
Experimental Protocols
Protocol 1: Synthesis of 6-Azaspiro[2.5]octane Derivatives
General Procedure for Reductive Amination:
-
To a solution of a suitable ketone (1.0 eq) in methanol (0.2 M) is added the desired amine (1.1 eq) and acetic acid (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 6-azaspiro[2.5]octane derivative.
Protocol 2: In Vitro GLP-1R Activation Assay (cAMP Measurement)
-
HEK293 cells stably expressing the human GLP-1 receptor are seeded in 96-well plates and grown to 80-90% confluency.
-
The growth medium is removed, and the cells are washed with pre-warmed PBS.
-
Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer for 30 minutes at 37°C.
-
Test compounds (azaspiro[2.5]octane derivatives) are serially diluted and added to the wells. A known GLP-1R agonist is used as a positive control.
-
The plate is incubated for 30 minutes at 37°C.
-
The reaction is stopped, and the cells are lysed according to the manufacturer's instructions of the chosen cAMP assay kit.
-
The intracellular cAMP levels are quantified using a competitive immunoassay or a reporter gene assay.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3: In Vitro MetAP-2 Enzyme Inhibition Assay
-
Recombinant human MetAP-2 enzyme is diluted in assay buffer to the desired concentration.
-
Test compounds (oxaspiro[2.5]octane derivatives) are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well plate, the enzyme is pre-incubated with the test compounds or vehicle (DMSO) for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of a fluorogenic or chromogenic MetAP-2 substrate.
-
The plate is incubated at 37°C, and the fluorescence or absorbance is measured at regular intervals using a plate reader.
-
The rate of reaction is calculated from the linear portion of the progress curve.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.
Protocol 4: In Vitro Antitumor Cytotoxicity Assay (MTT Assay)
-
Cancer cell lines (e.g., HeLa, K562, CT26) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] derivatives). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is carefully removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined from the dose-response curves.[3][4]
References
- 1. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Focused Libraries with tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have gained significant traction in modern medicinal chemistry due to their inherent three-dimensionality, which allows for the exploration of novel chemical space and can lead to improved pharmacological properties. The rigid structure of these scaffolds can pre-organize appended functionalities into well-defined vectors, enhancing interactions with biological targets. tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a versatile building block, featuring a primary amine on a cyclopropyl ring fused to a Boc-protected piperidine. This unique topology makes it an excellent starting point for the construction of focused compound libraries aimed at a variety of biological targets, particularly G-protein coupled receptors (GPCRs).
This document provides detailed protocols for the derivatization of this compound to generate focused libraries of amides, secondary amines, ureas, and sulfonamides.
Key Features of the Scaffold
-
Spirocyclic Core: Provides a rigid, three-dimensional framework.
-
Primary Amine: Offers a convenient handle for a variety of chemical transformations.
-
Boc-Protected Piperidine: Allows for potential future derivatization at the piperidine nitrogen following deprotection.
-
Cyclopropylamine Moiety: Introduces conformational constraint and can influence metabolic stability.
Application: Targeting GPCRs
Libraries based on spirocyclic diamine cores have shown promise in targeting GPCRs. These receptors are a large family of transmembrane proteins involved in numerous physiological processes, making them attractive drug targets. The diverse spatial arrangement of substituents that can be achieved with the azaspiro[2.5]octane scaffold allows for the generation of ligands that can selectively interact with the complex binding pockets of GPCRs. A focused library derived from this scaffold could be screened against a panel of GPCRs to identify novel agonists or antagonists.
Representative GPCR Signaling Pathway
Below is a diagram illustrating a common G-protein coupled receptor signaling pathway, which is a frequent target for compound libraries developed from scaffolds like this compound.
Experimental Protocols
The following protocols describe general procedures for the synthesis of a focused library from this compound. These reactions are typically performed in parallel synthesis formats.
Amide Library Synthesis via Amide Coupling
This protocol outlines the coupling of various carboxylic acids to the primary amine of the scaffold.
Materials:
-
This compound (1.0 eq)
-
A diverse set of carboxylic acids (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In an array of reaction vials, dissolve each carboxylic acid (0.11 mmol) in anhydrous DMF (1 mL).
-
To each vial, add HATU (0.11 mmol) and DIPEA (0.30 mmol).
-
In a separate vial, prepare a stock solution of this compound (0.10 mmol per mL of DMF).
-
Add the scaffold solution (1 mL, 0.10 mmol) to each reaction vial containing the activated carboxylic acid.
-
Seal the vials and stir the reaction mixtures at room temperature for 12-24 hours.
-
Upon completion, quench the reactions with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the products by flash chromatography or preparative HPLC.
Secondary Amine Library Synthesis via Reductive Amination
This protocol describes the formation of secondary amines by reacting the scaffold with a library of aldehydes or ketones followed by reduction.
Materials:
-
This compound (1.0 eq)
-
A diverse set of aldehydes or ketones (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
To an array of reaction vials, add this compound (0.10 mmol) and the corresponding aldehyde or ketone (0.12 mmol) in DCM (2 mL).
-
Add a drop of glacial acetic acid to each vial.
-
Stir the mixtures at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (0.15 mmol) portionwise to each vial.
-
Seal the vials and continue stirring at room temperature for 4-12 hours.
-
Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the products by an appropriate chromatographic method.
Urea Library Synthesis
This protocol details the reaction of the scaffold with various isocyanates.
Materials:
-
This compound (1.0 eq)
-
A diverse set of isocyanates (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (0.10 mmol) in anhydrous DCM (2 mL) in each reaction vial.
-
To each vial, add the corresponding isocyanate (0.105 mmol) dropwise at 0 °C.
-
Allow the reaction mixtures to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If precipitation occurs, filter the solid product and wash with cold solvent.
-
If the product remains in solution, concentrate the solvent and purify by chromatography.
Sulfonamide Library Synthesis
This protocol outlines the synthesis of sulfonamides from the scaffold and a variety of sulfonyl chlorides.
Materials:
-
This compound (1.0 eq)
-
A diverse set of sulfonyl chlorides (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In each reaction vial, dissolve this compound (0.10 mmol) in anhydrous DCM (2 mL) and cool to 0 °C.
-
Add pyridine (0.20 mmol).
-
Add a solution of the respective sulfonyl chloride (0.11 mmol) in DCM (1 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash chromatography.
Data Presentation
The following table presents illustrative data for the synthesis of a small, hypothetical library based on the protocols described above. Note: This data is for exemplary purposes and actual results may vary.
| Library Type | Building Block Example | Product Structure | Yield (%) | Purity (%) | MW ( g/mol ) |
| Amide | Benzoyl Chloride | 85 | >95 | 330.44 | |
| Amide | Acetic Anhydride | 92 | >98 | 268.37 | |
| Sec. Amine | Benzaldehyde | 78 | >95 | 316.46 | |
| Sec. Amine | Acetone | 72 | >95 | 268.42 | |
| Urea | Phenyl Isocyanate | 95 | >98 | 345.45 | |
| Sulfonamide | Benzenesulfonyl Chloride | 81 | >95 | 366.50 |
Conclusion
This compound is a valuable and versatile scaffold for the construction of focused chemical libraries. The primary amine serves as a readily derivatizable handle for a range of synthetic transformations, including amide coupling, reductive amination, and the formation of ureas and sulfonamides. The resulting libraries, rich in sp³ character and three-dimensionality, are well-suited for screening campaigns against complex biological targets such as GPCRs, with the potential to yield novel therapeutic leads. The protocols provided herein offer a robust starting point for researchers and drug discovery professionals to explore the chemical space around this promising scaffold.
Troubleshooting & Optimization
common side reactions with tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and subsequent reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: According to its safety profile, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the general stability characteristics of the azaspiro[2.5]octane ring system?
A2: The azaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, suggesting a reasonable degree of stability under various synthetic conditions.[2][3] However, the presence of a cyclopropane ring introduces strain and potential reactivity, particularly under acidic conditions that could lead to ring-opening. The stability of the Boc-protecting group is well-documented and is susceptible to cleavage under acidic conditions.
Q3: In which solvents is this compound soluble?
II. Troubleshooting Guides
A. Synthesis and Purification
Q4: I am observing multiple spots on my TLC after the synthesis of the title compound. What are the likely impurities?
A4: Impurities can arise from starting materials or side reactions. Common byproducts in spirocycle synthesis can include incompletely cyclized intermediates or diastereomers. If the synthesis involves the reduction of a nitrile or a related functional group to form the amine, incomplete reduction could be a source of impurities.
Troubleshooting Steps:
-
Analyze Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.
-
Optimize Reaction Conditions: Variations in temperature, reaction time, or stoichiometry of reagents can influence the formation of byproducts.
-
Purification Strategy: Column chromatography is often effective for separating closely related impurities. Due to the basic nature of the free amine, it may be beneficial to use a silica gel column with a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to prevent streaking. Alternatively, an acidic workup to form the ammonium salt can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. The free amine can then be liberated by basification and extracted.
B. Acylation and Amide Coupling Reactions
Q5: I am experiencing low yields in my amide coupling reaction with this compound. What could be the issue?
A5: The primary amine at the 1-position is sterically hindered due to its location on a cyclopropane ring adjacent to the spirocyclic center. This steric hindrance can significantly slow down the rate of acylation.
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low amide coupling yields.
Recommended Protocol for Sterically Hindered Amide Coupling: [4][5][6]
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 40-60 °C.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. Boc-Deprotection
Q6: I am trying to deprotect the Boc group using standard acidic conditions (e.g., TFA in DCM), but I am observing significant side product formation. What are these side products and how can I avoid them?
A6: The most common side reactions during acidic Boc deprotection are tert-butylation of nucleophiles and potential ring-opening of the cyclopropane .
-
Tert-butylation: The tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate the newly formed free amine or other nucleophilic sites.
-
Cyclopropane Ring Opening: The aminocyclopropane moiety can be considered a "donor-acceptor" cyclopropane, especially when the amine is protonated. Strong acids can catalyze the ring-opening of the cyclopropane, leading to a mixture of rearranged products.
Table 1: Troubleshooting Boc-Deprotection Side Reactions
| Problem | Potential Cause | Recommended Solution | Alternative Conditions |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid or prolong the reaction time. Monitor carefully by TLC/LC-MS. | Switch to a stronger deprotection cocktail (e.g., 4M HCl in dioxane). |
| Formation of a byproduct with +56 m/z | Tert-butylation of the product amine. | Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation. | Use a deprotection method that does not generate a free tert-butyl cation, such as using trimethylsilyl iodide (TMSI). |
| Complex mixture of products, potential loss of the spirocyclic core | Acid-catalyzed ring-opening of the cyclopropane. | Use milder acidic conditions (e.g., 10-20% TFA in DCM at 0 °C). Carefully control the reaction time and temperature. | Consider non-acidic deprotection methods, such as heating in a high-boiling solvent (e.g., toluene) or using zinc bromide in DCM.[7] |
Logical Flow for Optimizing Boc-Deprotection
Caption: Decision tree for troubleshooting Boc-deprotection.
Recommended Protocol for Boc-Deprotection with a Scavenger:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (TES) (1.5 eq).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be purified or used directly in the next step. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. The aqueous layer can be further extracted with DCM. The combined organic layers are then dried and concentrated.
By carefully considering the steric and electronic properties of this compound and applying these troubleshooting strategies, researchers can overcome common synthetic challenges and successfully utilize this versatile building block in their research.
References
- 1. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate | C12H22N2O2 | CID 67129588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of derivatives of this compound.
Issue 1: Oily Product Instead of a Solid After Amide Coupling Reaction
| Question | Answer |
| Q1: My final product, an N-acylated derivative of this compound, is an oil and I cannot get it to crystallize. What should I do? | A1: "Oiling out" is a common challenge with Boc-protected compounds. Here are several strategies to induce crystallization: - Ensure Complete Solvent Removal: Residual solvents from your work-up (e.g., dichloromethane, ethyl acetate) can inhibit crystallization. Dry the oil under high vacuum, potentially with gentle heating (40-50 °C), to obtain a foam or thick gum. - Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or pentane) to the oil. Vigorously stir or sonicate the mixture. This can break up the oil and encourage the formation of a solid. The resulting solid can then be filtered. - Solvent System Screening for Recrystallization: Your choice of solvent is critical. Try dissolving the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, or acetone) and then slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth. |
| Q2: I've tried trituration and different solvent systems, but my product remains an oil. Are there other options? | A2: Yes, if standard crystallization methods fail, consider these alternatives: - Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization. - Purification via Chromatography: If crystallization is not feasible, flash column chromatography is a reliable method to purify the oily product. A gradient of ethyl acetate in hexanes is often a good starting point for these types of compounds. |
Issue 2: Difficulty in Removing Urea Byproducts from Amide Coupling Reactions
| Question | Answer |
| Q3: I performed an amide coupling using DCC or EDC, and I'm struggling to remove the dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea byproduct from my product. | A3: Urea byproducts can often co-purify with the desired product. Here's how to address this: - Filtration for DCU: If you used DCC, the resulting DCU is poorly soluble in many organic solvents. After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and remove it by filtration before proceeding with the aqueous work-up. - Aqueous Washes for EDC Byproduct: The urea byproduct from EDC is water-soluble. Performing multiple aqueous washes of your organic layer during the work-up is crucial. Washing with a dilute acid solution (e.g., 1M HCl) can help to remove any remaining basic coupling agents and the urea byproduct. |
Frequently Asked Questions (FAQs)
General Purification
| Question | Answer |
| Q4: What is a general purification strategy for products from reactions with this compound? | A4: A typical workflow involves an aqueous work-up to remove water-soluble reagents and byproducts, followed by purification of the crude product. The purification method of choice is either flash column chromatography or crystallization, depending on the physical properties of the product. |
| Q5: What are some common solvent systems for flash chromatography of N-substituted this compound derivatives? | A5: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a very common and effective mobile phase. The polarity of the gradient can be adjusted based on the polarity of your specific derivative. For more polar products, adding a small percentage of methanol to the mobile phase may be necessary. |
Experimental Protocols
A detailed methodology for a common reaction and purification is provided below.
Protocol 1: Amide Coupling of this compound with a Carboxylic Acid followed by Purification
Reaction:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Flash Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 100%).
-
Collect fractions and analyze by TLC or LC-MS.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
-
Purification by Crystallization (if applicable):
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Data Presentation
Table 1: Troubleshooting Summary for Purification Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Product is an oil | Residual solvent, inherent property of the molecule | Dry under high vacuum, trituration with a non-polar solvent, screen for a suitable recrystallization solvent system, or purify by column chromatography. |
| Urea byproduct contamination | Incomplete removal after coupling reaction | For DCC, filter the reaction mixture before work-up. For EDC, perform multiple acidic aqueous washes. |
| Poor separation on silica gel column | Inappropriate solvent system | Screen for a more effective mobile phase using TLC. Consider adding a modifier like methanol for polar compounds or switching to a different stationary phase. |
Visualization of Experimental Workflow
Caption: General workflow for the synthesis and purification of N-acylated this compound derivatives.
improving yields of amide coupling with tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize the amide coupling of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate.
The unique spirocyclic and sterically hindered nature of this compound presents specific challenges in amide bond formation. This guide provides answers to frequently asked questions, detailed experimental protocols, and comparative data to help you achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?
Low yields in this specific coupling are often due to a combination of factors related to the amine's structure:
-
Steric Hindrance: The primary amino group is attached to a quaternary carbon of the cyclopropane ring, which is part of a bulky spirocyclic system. This sterically demanding environment can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid.[1]
-
Reduced Nucleophilicity: While primary amines are generally good nucleophiles, the steric bulk surrounding the nitrogen atom can hinder its approach to the electrophilic carbonyl carbon of the activated acid.
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to create a sufficiently reactive activated intermediate to overcome the high activation energy barrier imposed by the sterically hindered amine.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Conditions that are not optimized for this challenging substrate can lead to side reactions or incomplete conversion.
Q2: Which coupling reagents are most effective for sterically hindered primary amines like this spiro-compound?
For challenging couplings involving sterically hindered amines, more powerful coupling reagents are necessary. Standard reagents like DCC or EDC/HOBt often prove insufficient.[2] The following classes of reagents are recommended:
-
Uronium/Aminium Salts: Reagents such as HATU , HBTU , and COMU are highly effective.[2] HATU is often considered a top choice for difficult couplings due to the formation of a highly reactive OAt-active ester.[3][4] COMU is a newer generation reagent with comparable efficiency to HATU but with an improved safety profile as it is not based on potentially explosive HOBt or HOAt.[5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very powerful and are particularly useful for minimizing racemization.[6]
-
Acyl Fluoride Precursors: For extremely hindered systems, the in situ generation of highly reactive acyl fluorides can be a superior strategy.[7][8] Reagents like TFFH or BTFFH convert the carboxylic acid to an acyl fluoride, which is a small and highly reactive electrophile, minimizing steric clash during the coupling step.[8][9]
Q3: How do I select the optimal solvent and base for this reaction?
-
Solvent: Aprotic polar solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the reagents and intermediates.[10] Dichloromethane (DCM) can also be used. Ensure the use of anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these types of couplings.[3] Triethylamine (TEA) can sometimes be used, but DIPEA is generally preferred. The base neutralizes the acid formed during the reaction and facilitates the deprotonation of the amine.
Q4: Can increasing the reaction temperature improve the yield?
Yes, for sterically hindered couplings, increasing the reaction temperature can help overcome the activation energy barrier. While many standard couplings are run at room temperature, for challenging substrates, temperatures between 40-80°C may be necessary.[11] However, be mindful that higher temperatures can also increase the risk of side reactions and racemization if your carboxylic acid is chiral. Monitoring the reaction closely is essential.
Troubleshooting Guide
This flowchart provides a logical workflow for troubleshooting low-yield amide coupling reactions with this compound.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of different high-efficiency coupling reagents commonly used for sterically hindered substrates. While the specific yields will be substrate-dependent, this provides a general comparison of their relative effectiveness.[2]
| Coupling Reagent | Reagent Type | Relative Efficiency | Key Advantages | Potential Issues |
| HATU | Aminium Salt | Very High | Fast reaction times, highly effective for difficult couplings.[4] | More expensive, can cause guanidinylation of the amine if not used correctly.[3] |
| COMU | Uronium Salt | Very High | Excellent efficiency, improved safety profile (non-explosive), highly soluble.[5] | Higher cost. |
| PyBOP | Phosphonium Salt | High | High efficiency, no guanidinylation side reaction. | Byproducts can be difficult to remove. |
| Acyl Fluoride (in situ) | Acyl Halide | Very High | Minimizes steric hindrance, highly effective for the most challenging substrates.[8] | Requires specific fluorinating agents (e.g., TFFH, BTFFH).[9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a starting point and may require optimization for your specific carboxylic acid.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50°C.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. chimia.ch [chimia.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Boc Deprotection of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the Boc deprotection of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the deprotection of this sterically hindered spirocyclic amine.
Q1: My Boc deprotection reaction is incomplete, with significant starting material remaining. What should I do?
A1: Incomplete deprotection of this compound is a common challenge, often due to the steric hindrance around the nitrogen atom. Here are several steps you can take to drive the reaction to completion:
-
Increase Acid Concentration: If you are using a standard solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM), such as 20-50%, consider increasing the concentration of TFA. In some cases, using neat TFA may be necessary for highly hindered substrates.
-
Elevate Reaction Temperature: Gently warming the reaction mixture to 40-50°C can increase the reaction rate. However, this should be done with caution as higher temperatures can also promote side reactions.[1] Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in dioxane is often more effective than TFA for cleaving stubborn Boc groups.[1][2][3] This is a common strategy for sterically hindered amines.
-
Extend Reaction Time: Sterically hindered substrates may require significantly longer reaction times than less hindered amines. Monitor the reaction progress closely over an extended period (e.g., 4-16 hours or overnight).[1]
Q2: I am observing unexpected byproducts in my reaction mixture. What are they and how can I minimize them?
A2: Side reactions are a concern, especially under forcing deprotection conditions. Common byproducts and mitigation strategies are outlined below:
-
t-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your product or solvent.[4] To prevent this, add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole (typically 5-10% v/v) to the reaction mixture to trap the tert-butyl cation.[1]
-
Trifluoroacetylation: When using TFA, the deprotected amine can be acylated by the trifluoroacetate anion, leading to a trifluoroacetylated byproduct.[1] To minimize this, avoid prolonged reaction times and high temperatures. If this side reaction persists, switching to an HCl-based deprotection method is recommended.[1]
-
Degradation of Other Functional Groups: If your molecule contains other acid-sensitive functional groups, the harsh conditions required for deprotection of the hindered amine may cause their degradation. In such cases, consider using a milder deprotection method.
Q3: Are there milder alternatives to strong acids like TFA and HCl for this deprotection?
A3: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed, although they may require optimization for this specific spirocyclic compound. These can help to avoid the degradation of other acid-labile groups. Some options include:
-
Oxalyl chloride in methanol: This system offers a mild and efficient deprotection at room temperature.[1]
-
Lewis Acids: Reagents like aluminum chloride (AlCl₃) can mediate Boc cleavage.[1]
-
Thermal Deprotection: In the absence of other thermally sensitive functional groups, heating the substrate may cleave the Boc group. This can sometimes be achieved in the absence of an acid catalyst.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of this compound challenging?
A1: The primary challenge arises from the steric hindrance imparted by the spirocyclic ring system in close proximity to the Boc-protected amine. This bulkiness can impede the approach of the acid catalyst to the carbamate group, slowing down the rate of cleavage.
Q2: What are the most common reagents for the Boc deprotection of hindered amines?
A2: The most common reagents are strong acids. A solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a standard choice. For more resistant substrates, 4M Hydrogen Chloride (HCl) in dioxane is often more effective.[1][2][3]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, staining with ninhydrin is effective for visualizing the appearance of the free amine product.
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
A4: The deprotection proceeds through a few key steps:
-
Protonation of the tert-butyl carbamate by the acid.
-
Loss of the stable tert-butyl cation, forming a carbamic acid intermediate.
-
Decarboxylation of the carbamic acid to yield the free amine.
-
Under the acidic conditions, the product is typically obtained as the corresponding ammonium salt (e.g., TFA or HCl salt).[7]
Q5: What is the role of a scavenger in the reaction?
A5: A scavenger, such as triethylsilane or thioanisole, is added to the reaction mixture to "trap" the electrophilic tert-butyl cation that is generated during the deprotection. This prevents the tert-butyl cation from reacting with the desired product or other nucleophiles present in the reaction mixture, thus minimizing the formation of t-butylated byproducts.[1][4]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of sterically hindered amines. Please note that these are general conditions and may require optimization for this compound.
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Acid Concentration | 20-50% (v/v) | 4M |
| Temperature | Room Temperature (can be heated to 40-50°C) | Room Temperature |
| Reaction Time | 2-16 hours | 1-4 hours |
| Typical Yield | Variable, dependent on substrate | Generally high for hindered amines |
| Scavengers | Recommended (e.g., TES, TIPS) | Less commonly required |
| Product Form | TFA Salt | HCl Salt |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound in Dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 TFA/DCM solution. If required, add a scavenger such as triethylsilane (5-10% v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. For this hindered substrate, the reaction may require several hours to overnight.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Suspension: Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration. If the free amine is required, a basic work-up can be performed as described in Protocol 1.[1]
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Avoiding Epimerization in Reactions with Tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the risk of epimerization when working with tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to undesired stereoisomers, complicating purification and potentially altering biological activity.[1][2]
Troubleshooting Guide
The following table summarizes common reaction conditions that may lead to epimerization of the chiral center adjacent to the primary amine in this compound and provides recommended solutions to minimize this side reaction.
| Problematic Condition | Potential Cause of Epimerization | Recommended Solution | Expected Outcome |
| High Reaction Temperatures | Increased thermal energy can overcome the activation barrier for epimerization, often proceeding through transient achiral intermediates.[3] | Maintain the lowest effective temperature for the reaction. Consider running reactions at 0 °C or below. | Reduced rate of epimerization, preserving the desired stereochemistry. |
| Strong Basic Conditions | Strong bases can deprotonate the α-carbon to the amino group, forming a planar carbanion that can be reprotonated from either face, leading to a mixture of epimers.[3] | Use milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Carefully control the stoichiometry of the base. | Minimized formation of the achiral carbanion intermediate. |
| Strong Acidic Conditions | Strong acids can protonate the amine, and subsequent equilibria or reaction pathways might facilitate epimerization.[3] | Employ milder acidic conditions or use acid scavengers. If a strong acid is necessary, consider minimizing reaction time and temperature. | Preservation of the chiral center's integrity. |
| Prolonged Reaction Times | The longer the compound is exposed to potentially epimerizing conditions, the greater the extent of epimerization. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Reduced accumulation of the undesired epimer. |
| Use of Polar, Protic Solvents | Polar solvents can stabilize charged, achiral intermediates that may be involved in the epimerization pathway.[4] | Utilize less polar, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. | Decreased stabilization of intermediates prone to racemization. |
| Certain Coupling Reagents | Some peptide coupling reagents are known to increase the risk of epimerization of the activated amino acid.[4] | Employ coupling reagents known for low epimerization rates, such as those based on HOBt or HOAt.[5] Consider using carbodiimides like DCC or EDC in the presence of an epimerization-suppressing additive.[4] | Enhanced stereochemical purity of the coupled product. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where the configuration of only one of multiple chiral centers in a molecule is inverted.[1][6] For this compound, the stereocenter of concern is the carbon atom to which the primary amino group is attached. Epimerization at this center would result in a diastereomer of the starting material. This is a significant issue in drug development as different stereoisomers can have vastly different pharmacological and toxicological properties.
Q2: Which specific reaction types are most likely to cause epimerization with this compound?
A2: Reactions that involve the activation of the primary amino group or reactions that are conducted under harsh conditions (strong acids, strong bases, high temperatures) are particularly susceptible to causing epimerization.[3] For instance, peptide coupling reactions, where the amine acts as a nucleophile, can sometimes lead to epimerization of the reacting partners, and conditions should be optimized to prevent this.
Q3: How does the Boc protecting group on the azaspirocycle influence the risk of epimerization?
A3: The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the azaspirocycle is generally stable under many reaction conditions. Its presence is unlikely to directly promote epimerization at the chiral center adjacent to the primary amine. In fact, some studies have shown that Boc-protected amines can be resistant to epimerization under certain conditions.[7] However, reaction conditions that are harsh enough to cleave the Boc group (e.g., strong acids) would also likely be conducive to epimerization at the chiral center.
Q4: What analytical techniques can be used to detect and quantify epimerization?
A4: Chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), is the most common and reliable method for separating and quantifying diastereomers, and thus determining the extent of epimerization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used to detect the presence of diastereomers, as they will exhibit distinct sets of peaks.
Q5: Are there any general strategies to prevent epimerization?
A5: Yes, several general strategies can be employed:
-
Mild Reaction Conditions: Always opt for the mildest possible reaction conditions (temperature, pH, reagents) that still allow the desired transformation to proceed at a reasonable rate.
-
Choice of Reagents: Select reagents that are known to have a low propensity for causing epimerization. This is particularly critical in reactions like peptide couplings.[5]
-
Protecting Groups: While the primary amine is the reactive site, ensuring the stability of other protecting groups like the Boc group is important to avoid unwanted side reactions that might create epimerizing conditions.[8]
-
Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times, which can increase the likelihood of epimerization.
Troubleshooting Workflow for Epimerization
The following diagram illustrates a logical workflow for troubleshooting and mitigating epimerization issues encountered during reactions with this compound.
Caption: Troubleshooting workflow for addressing epimerization.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solvent Conditions for tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
Welcome to the technical support center for optimizing solvent conditions for reactions involving tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with primary amines like this compound?
A1: A range of aprotic and protic solvents are commonly employed for reactions involving primary amines. The choice of solvent can significantly impact reaction rate, yield, and purity. Common options include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), methanol (MeOH), ethanol (EtOH), and water. For Boc protection reactions, alcoholic solvents have been noted to enhance the reaction rate.[1]
Q2: I am observing low solubility of my starting material. What can I do?
A2: Poor solubility can hinder reaction kinetics. Consider the following:
-
Solvent Screening: Test the solubility of this compound in a variety of solvents to find a suitable medium.
-
Solvent Mixtures: Employing a co-solvent system can often improve solubility. For instance, a mixture of a less polar solvent (like DCM or THF) with a more polar one (like MeOH or DMF) might be effective.
-
Temperature: Gently warming the reaction mixture can increase solubility, but be mindful of potential side reactions or decomposition at elevated temperatures.
Q3: I am getting a significant amount of di-Boc protected side product. How can I minimize this?
A3: The formation of the N,N-di-Boc derivative is a common side reaction with primary amines.[1] To favor mono-protection:
-
Control Stoichiometry: Use a controlled amount of the acylating or protecting agent (typically 1.0-1.2 equivalents).
-
Solvent Choice: Protic solvents like methanol or ethanol can favor the formation of the mono-protected product, often without the need for a strong base.[2] Catalyst-free conditions in water have also been shown to be highly chemoselective for N-protection.[2]
-
Base Selection: Avoid strong, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) if mono-protection is the desired outcome. Weaker bases such as triethylamine (TEA) or sodium bicarbonate are preferable.[1]
-
Slow Addition: Adding the electrophile (e.g., Boc anhydride) dropwise to the amine solution can help maintain a low concentration and favor the mono-substituted product.[1]
Q4: My reaction is sluggish or incomplete. What factors should I investigate?
A4: Several factors can contribute to a slow or incomplete reaction:
-
Solvent Effects on Nucleophilicity: The nucleophilicity of the primary amine can be influenced by the solvent. In polar protic solvents, hydrogen bonding can solvate the amine, potentially reducing its nucleophilicity. In contrast, polar aprotic solvents do not form hydrogen bonds with the nucleophile, which can enhance its reactivity.
-
Steric Hindrance: The spirocyclic nature of the molecule and the bulky tert-butyl group may cause steric hindrance, slowing down the reaction. In such cases, increasing the reaction temperature or using a less sterically demanding activating agent might be necessary.
-
Base Strength: Ensure the base used is appropriate for the reaction. For amide couplings, a non-nucleophilic base is crucial to deprotonate the amine without competing in the reaction.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during reactions with this compound.
Issue 1: Low Product Yield
| Possible Cause | Suggested Solution |
| Poor Solubility of Starting Material | - Perform a solvent screen to identify a more suitable solvent or co-solvent system. - Gently warm the reaction mixture. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - Increase the reaction time or temperature. - Consider a more activating reagent or catalyst. |
| Side Product Formation | - Adjust the stoichiometry of reagents. - Optimize the choice of solvent and base to improve selectivity (see FAQs). - Perform the reaction at a lower temperature to enhance selectivity. |
| Product Loss During Workup | - Ensure the pH is optimized during aqueous extraction to prevent the product from dissolving in the aqueous layer. - Use a suitable stationary phase and eluent system for chromatographic purification. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Di-acylation/Di-protection | - Carefully control the stoichiometry of the electrophile (1.0-1.2 eq.). - Add the electrophile slowly to the reaction mixture. - Use a protic solvent like methanol or ethanol.[2] - Avoid strong bases like DMAP.[1] |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if using highly reactive electrophiles that can react with them. |
| Decomposition | - Perform the reaction at a lower temperature. - Ensure all reagents and solvents are pure and dry. |
Experimental Protocols
General Protocol for N-Boc Protection
This protocol provides a starting point for the Boc protection of this compound. Optimization of solvent and base may be required.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture thereof) at a concentration of 0.1-0.5 M.
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.).
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
General Protocol for Amide Coupling
This protocol outlines a general procedure for coupling a carboxylic acid to this compound.
-
Acid Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF). Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Visualizations
References
Technical Support Center: Scale-up Synthesis of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. This spirocyclic diamine is a key intermediate in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound on a larger scale?
A1: A common scalable approach involves a multi-step synthesis starting from readily available materials. A plausible route, inferred from patent literature for analogous compounds, begins with the formation of a cyclopropane backbone, followed by the construction of the piperidine ring, and subsequent functional group manipulations. Key transformations include cyclization, reduction of amides or diketones, and selective N-Boc protection.
Q2: What are the primary safety concerns when handling the synthesis of this compound?
A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q3: Why is the Boc-protecting group used in this synthesis?
A3: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. It is particularly valuable in multi-step syntheses involving molecules with multiple amine functionalities, such as the target spirodiamine. The Boc group selectively "blocks" one amine group, preventing it from reacting in subsequent steps, thus allowing for controlled functionalization of the other amine. It is generally stable to many reaction conditions but can be removed under acidic conditions when desired.
Q4: Are there alternatives to palladium-catalyzed reactions in the synthesis of related spirocyclic amines?
A4: Yes, recent developments in the synthesis of related compounds, such as intermediates for Risdiplam, have focused on avoiding palladium-catalyzed cross-coupling reactions.[2] These newer methods aim to reduce cost, simplify purification, and improve the overall efficiency and scalability of the synthesis.[2]
Troubleshooting Guide
This guide addresses potential issues that may arise during the scale-up synthesis of this compound. The proposed synthetic sequence is inferred from methodologies for structurally similar compounds.
Logical Troubleshooting Workflow
References
Technical Support Center: Chromatographic Separation of Azaspiro[2.5]octane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of azaspiro[2.5]octane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating azaspiro[2.5]octane isomers? A1: Azaspiro[2.5]octane and its derivatives can exist as stereoisomers (enantiomers and diastereomers) and potentially positional isomers depending on substitution patterns. The main challenges are:
-
Enantiomer Co-elution: Enantiomers have identical physical and chemical properties in an achiral environment, requiring a chiral selector (either a chiral stationary phase or a chiral mobile phase additive) to achieve separation.[1][2]
-
Poor Resolution: Achieving baseline separation between structurally similar isomers can be difficult, often requiring systematic method development and optimization of chromatographic parameters.[3]
-
Peak Tailing: As basic compounds, azaspiro[2.5]octanes can interact with residual acidic silanols on silica-based columns, leading to asymmetric peak shapes.[4]
Q2: How do I choose the right type of chromatography for my separation? A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.[5] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, known for its high efficiency and speed, particularly in chiral separations.[6] Gas Chromatography (GC) may be suitable for volatile, thermally stable derivatives.
Q3: What is the first step in developing a separation method for azaspiro[2.5]octane enantiomers? A3: The first and most critical step is selecting an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad enantioselectivity.[6] A screening approach using several different CSPs is highly recommended to find the one that provides the best selectivity for your specific analyte.[5]
Q4: Can I separate diastereomers of an azaspiro[2.5]octane derivative on a standard achiral column? A4: Yes, in general, diastereomers have different physical properties and can be separated on conventional achiral stationary phases like a C18 column.[7] However, if the structural differences are minor, achieving separation may still be challenging and require careful method optimization.
Q5: How does temperature affect chiral separations? A5: Temperature is a critical parameter. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[3] However, higher temperatures can improve column efficiency and reduce backpressure. The optimal temperature must be determined empirically for each specific separation.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Poor or No Resolution Between Enantiomers
Q: My azaspiro[2.5]octane enantiomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do? A: This is a common issue indicating that the chosen chromatographic conditions lack sufficient selectivity. Follow this systematic approach:
Troubleshooting Steps:
-
Verify CSP Selection: The chosen chiral stationary phase may not be suitable. If you have not already, screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives).[5]
-
Optimize the Mobile Phase:
-
Change Solvent Ratio (Normal Phase): In normal phase (e.g., Hexane/Alcohol), vary the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.
-
Switch Organic Modifier: The type of alcohol (e.g., Isopropanol, Ethanol) can dramatically alter the separation. If using one, try the other.[8]
-
Additives: For basic compounds like azaspiro[2.5]octanes, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase can improve peak shape and sometimes resolution by masking active sites on the stationary phase.[3]
-
-
Adjust Column Temperature: Systematically lower the column temperature in 5°C increments (e.g., from 25°C down to 10°C) and analyze the effect on resolution.[3] Lower temperatures often improve chiral recognition.[3]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.
Problem 2: Asymmetric Peak Shape (Tailing)
Q: My chromatographic peaks are tailing significantly. How can I improve the peak shape? A: Peak tailing for basic analytes like azaspiro[2.5]octane is often caused by secondary interactions with the stationary phase.[4][9]
Troubleshooting Steps:
-
Use a Mobile Phase Additive:
-
For Basic Compounds: Add a basic competitor like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This additive will interact with acidic silanol sites on the column packing, preventing the analyte from doing so.[3]
-
-
Adjust Mobile Phase pH (Reversed-Phase): If working in reversed-phase, ensure the mobile phase pH is well-controlled with a suitable buffer. For a basic analyte, operating at a higher pH can suppress the charge on the molecule, while a very low pH can protonate residual silanols.[4] The optimal pH needs to be determined experimentally.
-
Check Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or the concentration of the sample.
-
Evaluate Column Health: Persistent tailing, especially if it worsens over time, may indicate column contamination or degradation.[10] Try flushing the column with a strong solvent as recommended by the manufacturer.[10]
Problem 3: Unstable Retention Times
Q: The retention times for my isomers are shifting between injections. What is the cause? A: Drifting retention times suggest a lack of system stability or robustness.[8]
Troubleshooting Steps:
-
Ensure System Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. This is especially critical for chiral separations where minor changes in mobile phase composition can affect retention.[11]
-
Check for Leaks and Pump Performance: Fluctuating pressure is a common cause of retention time shifts.[12] Check for any leaks in the system, from the pump to the detector. Ensure the pump is delivering a consistent flow rate.
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using additives, ensure they are fully dissolved. In normal phase, even trace amounts of water can significantly alter retention times.[11]
-
Control Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can cause retention times to drift.[8]
Experimental Protocols & Data
Protocol 1: Chiral Stationary Phase (CSP) Screening for Azaspiro[2.5]octane Enantiomers
Objective: To identify a suitable CSP and initial mobile phase conditions for the separation of a racemic mixture of an azaspiro[2.5]octane derivative.
Methodology:
-
Prepare a Racemic Standard: Dissolve the racemic azaspiro[2.5]octane sample in the initial mobile phase (e.g., Hexane/Isopropanol) to a concentration of approximately 1 mg/mL.
-
Select Screening Columns: Choose a set of 3-4 CSPs with different selectivities. A typical screening set is provided in the table below.
-
Set Initial HPLC Conditions:
-
Mobile Phase: 90:10 Hexane/Isopropanol (with 0.1% DEA for basic analytes).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 5 µL.
-
-
Execution:
-
Equilibrate the first column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard and record the chromatogram.
-
Repeat for each selected CSP.
-
-
Evaluation: Analyze the resulting chromatograms for any signs of peak splitting or separation. Calculate the selectivity (α) and resolution (Rs) for any column that shows promise. The column providing the highest resolution is selected for further method optimization.
Table 1: Example Starting Conditions for CSP Screening
| Parameter | Condition A | Condition B | Condition C |
| CSP Type | Cellulose-based (e.g., Chiralcel OD-H) | Amylose-based (e.g., Chiralpak AD-H) | Cyclodextrin-based |
| Mobile Phase | 90/10 Hexane/Isopropanol + 0.1% DEA | 90/10 Hexane/Ethanol + 0.1% DEA | 80/20 Acetonitrile/Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 30°C |
| Expected Utility | Good starting point for many racemates | Offers complementary selectivity to cellulose | Useful for inclusion complexation |
Table 2: Typical Parameters for Method Optimization
| Parameter | Range to Explore | Rationale |
| % Alcohol Modifier | 5% to 25% | Directly controls retention and selectivity. |
| Temperature | 10°C to 40°C | Lower temperatures often increase selectivity.[3] |
| Flow Rate | 0.5 mL/min to 1.5 mL/min | Lower flow rates can improve efficiency. |
| Additive Conc. | 0.05% to 0.2% | Optimizes peak shape by masking silanols.[3] |
Visualized Workflows
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography [mdpi.com]
- 7. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. labcompare.com [labcompare.com]
Validation & Comparative
Characterization of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate and its related derivatives. Due to the limited availability of public, direct comparative studies on the target compound, this document focuses on presenting available data for the parent compound and establishing a comparative framework based on the characterization of closely related 6-azaspiro[2.5]octane analogs found in the scientific literature. The guide aims to equip researchers with the necessary information for the synthesis, analysis, and application of this important class of spirocyclic compounds in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem |
| Molecular Weight | 226.32 g/mol | PubChem |
| CAS Number | 1233323-55-1 | PubChem |
| Appearance | White to off-white solid (predicted) | Chemical Vendor Data |
| Boiling Point | 319.0 ± 35.0 °C (Predicted) | Chemical Vendor Data |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | Chemical Vendor Data |
Synthetic Strategy Overview
The synthesis of this compound and its derivatives typically involves a multi-step sequence. A general and plausible synthetic workflow is outlined below. This pathway is a composite representation based on synthetic routes reported for analogous spirocyclic amines.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the title compound are not extensively reported in peer-reviewed literature. However, the following sections provide generalized procedures for key analytical techniques based on the characterization of structurally similar Boc-protected amines and spirocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide key information about its molecular framework.
General ¹H NMR Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Features: A comparative table of expected chemical shifts for the title compound and a representative analog, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is provided below. The data for the analog is sourced from publicly available information.
| Protons | This compound (Predicted) | tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Reported) |
| Boc (s, 9H) | ~1.45 ppm | ~1.46 ppm |
| Piperidine CH₂ (m, 8H) | 1.5-1.8 ppm and 3.2-3.6 ppm | 1.6-1.9 ppm and 3.4-3.7 ppm |
| Cyclopropane CH & CH₂ (m, 3H) | 0.4-0.8 ppm and 2.0-2.3 ppm | Not Applicable |
| Oxirane CH₂ (s, 2H) | Not Applicable | ~2.5 ppm |
| NH₂ (br s, 2H) | Variable (typically 1.5-3.0 ppm) | Not Applicable |
General ¹³C NMR Protocol: The sample is prepared as for ¹H NMR. The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal.
Expected ¹³C NMR Spectral Features:
| Carbon | This compound (Predicted) | tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Reported) |
| Boc C(CH₃)₃ | ~28.5 ppm | ~28.4 ppm |
| Boc C(CH₃)₃ | ~79.5 ppm | ~79.8 ppm |
| Boc C=O | ~154.8 ppm | ~154.7 ppm |
| Piperidine C | ~35-50 ppm | ~35-50 ppm |
| Spiro C | ~30-40 ppm | ~55-65 ppm |
| Cyclopropane C | ~10-25 ppm | Not Applicable |
| Oxirane C | Not Applicable | ~45-55 ppm |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.
General ESI-MS Protocol: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into an electrospray ionization (ESI) mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Fragmentation Pattern: The tert-butoxycarbonyl (Boc) group is known to produce characteristic fragment ions. A common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
| Ion | Expected m/z for this compound |
| [M+H]⁺ | 227.18 |
| [M-C₄H₈+H]⁺ | 171.12 |
| [M-Boc+H]⁺ | 127.12 |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of the synthesized compounds.
General Reversed-Phase HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
Due to the presence of the amino group, peak tailing can be an issue. The use of an acidic modifier in the mobile phase helps to improve peak shape. The retention time will be dependent on the exact gradient conditions and the specific derivative being analyzed. Generally, more lipophilic derivatives will have longer retention times.
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical relationship in the characterization process of novel spirocyclic compounds like this compound derivatives, from synthesis to biological evaluation.
A Comparative Guide to the NMR Analysis of 6-Azaspiro[2.5]octane Compounds
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a thorough understanding of the structural elucidation of key scaffolds is paramount. The 6-azaspiro[2.5]octane moiety, a spirocyclic system containing a cyclopropane ring fused to a piperidine ring, is an increasingly important structural motif in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure and stereochemistry of these compounds. This guide provides a comparative overview of the NMR analysis of 6-azaspiro[2.5]octane and its derivatives, supported by experimental data from closely related analogs and detailed experimental protocols.
Quantitative NMR Data Comparison
Obtaining a complete, assigned NMR dataset for the parent 6-azaspiro[2.5]octane is challenging from publicly available sources. However, the analysis of structurally similar compounds provides valuable insights into the expected chemical shifts and coupling constants. Below is a table summarizing the ¹H and ¹³C NMR data for a related azaspiroalkane, 2-azaspiro[3.4]octane-6-carboxylic acid, which serves as a useful comparison.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Azaspiro[3.4]octane-6-carboxylic acid | ¹H | NH (acid) | 9.38 | br s | - |
| ¹H | H-6 | 4.56 | t | 5.9 | |
| ¹H | H-2 (a) | 4.20 | d | 9.3 | |
| ¹H | H-2 (b) | 4.08 | d | 9.2 | |
| Solvent: CDCl₃ | |||||
| 1-Oxa-2-azaspiro[2.5]octane derivatives * | ¹H & ¹³C | - | - | - | - |
Note: Specific data for 1-oxa-2-azaspiro[2.5]octane derivatives can be found in the cited literature and show characteristic shifts for the oxaziridine and cyclohexane rings. The analysis of homonuclear coupling constants is crucial for determining relative configuration and preferred conformations.[1]
Expected NMR Characteristics for 6-Azaspiro[2.5]octane:
Based on the analysis of related structures, the following NMR characteristics can be anticipated for the parent 6-azaspiro[2.5]octane:
-
¹H NMR:
-
The protons on the cyclopropane ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm, due to the ring's anisotropic effects.
-
The protons on the piperidine ring adjacent to the nitrogen (H-5 and H-7) will be deshielded and are expected to resonate between 2.5 and 3.5 ppm.
-
The remaining piperidine protons (H-1, H-2, H-3, H-4) will likely appear in the range of 1.0 to 2.0 ppm.
-
The coupling constants between geminal and vicinal protons in the piperidine ring will be crucial for determining the chair conformation of the ring.
-
-
¹³C NMR:
-
The spiro carbon atom (C-spiro) is expected to have a chemical shift in the range of 30-40 ppm.
-
The carbons of the cyclopropane ring will be significantly shielded, appearing at approximately 10-25 ppm.
-
The carbons of the piperidine ring will resonate in the typical range for aliphatic amines, with the carbons adjacent to the nitrogen (C-5 and C-7) appearing around 40-50 ppm.
-
Experimental Protocols
The following provides a general methodology for the NMR analysis of 6-azaspiro[2.5]octane compounds, based on standard practices for small organic molecules.
1. Sample Preparation:
-
Sample Quantity: Dissolve 5-10 mg of the 6-azaspiro[2.5]octane derivative in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or deuterium oxide (D₂O) may be used depending on the solubility of the compound and the need to observe exchangeable protons (e.g., N-H).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). If not using TMS, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
2. NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher for adequate signal dispersion.
-
¹H NMR Spectroscopy:
-
A standard single-pulse experiment is usually sufficient.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the NMR analysis and structural elucidation of 6-azaspiro[2.5]octane compounds.
References
A Comparative Guide to the Mass Spectrometry of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is paramount. Spirocyclic systems, such as tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, are increasingly vital scaffolds in medicinal chemistry due to their unique three-dimensional architecture. Mass spectrometry (MS) serves as a critical analytical tool for confirming molecular weight and elucidating the structure of these complex molecules.
This guide provides a comparative overview of the expected mass spectrometric behavior of this compound and related structures. The analysis is based on established fragmentation principles for its key functional groups: a Boc-protected amine and a spirocyclic core.
Comparative Analysis of Mass Spectrometric Data
The following table summarizes the key expected mass spectrometric characteristics for this compound and compares it with a structurally similar analog, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, and its corresponding de-protected core structure. This comparison highlights the influence of the Boc-protecting group and the amino-cyclopropane moiety on the mass spectrum.
| Feature | This compound | tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | 1-Amino-6-azaspiro[2.5]octane (De-protected Core) |
| Molecular Formula | C₁₂H₂₂N₂O₂[1] | C₁₁H₁₉NO₃[2][3] | C₇H₁₄N₂ |
| Monoisotopic Mass | 226.17 Da[1] | 213.14 Da[2] | 126.12 Da |
| Expected [M+H]⁺ Ion | m/z 227.18 | m/z 214.15 | m/z 127.13 |
| Key Expected Fragment Ions (m/z) | 171.12 ([M+H-C₄H₈]⁺, loss of isobutylene) 170.11 ([M+H-C₄H₉]⁺, loss of tert-butyl radical) 127.13 ([M+H-Boc]⁺, loss of Boc group) | 158.09 ([M+H-C₄H₈]⁺, loss of isobutylene) 157.08 ([M+H-C₄H₉]⁺, loss of tert-butyl radical) 114.09 ([M+H-Boc]⁺, loss of Boc group) | Fragmentation dependent on collision energy, likely involving ring opening of the piperidine or cyclopropane rings. |
| Notes on Ionization | Prone to in-source fragmentation (loss of Boc group), especially with harsh ionization conditions. Electrospray ionization (ESI) in positive mode is suitable. | Similar to its amino- counterpart, the Boc group is labile. ESI positive mode is the preferred ionization method. | As a primary amine, it is expected to ionize efficiently in ESI positive mode. The presence of two nitrogen atoms results in an odd molecular mass, a key characteristic in mass spectrometry.[4] |
Experimental Protocols
A robust analytical method is crucial for the accurate characterization of spirocyclic compounds. The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for analysis.
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MS)
-
Instrument: A tandem mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS¹ Acquisition (Full Scan):
-
Scan Range: m/z 50-500.
-
Scan Time: 0.2 seconds.
-
-
MS² Acquisition (Tandem MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 227.18).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe both the parent ion and a full range of fragment ions. Soft ionization techniques or lower collision energies may be necessary to minimize the premature loss of the Boc-protecting group.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways for this compound.
Conclusion
The mass spectrometric analysis of this compound is predicted to be dominated by the fragmentation of the Boc-protecting group. The characteristic neutral loss of isobutylene (m/z 171.12) and the formation of the de-protected amine (m/z 127.13) are expected to be the most prominent features in its tandem mass spectrum. These fragmentation patterns are essential for the structural confirmation of this and related spirocyclic compounds.[5][6] The provided experimental protocol offers a starting point for method development, which can be optimized to enhance sensitivity and structural information for drug discovery and development applications.
References
- 1. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate | C12H22N2O2 | CID 67129588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C11H19NO3 | CID 22135564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
A Comparative Guide to the X-ray Crystallography of Molecules Containing the Azaspiro[2.5]octane Scaffold
For researchers, medicinal chemists, and professionals in drug development, the azaspiro[2.5]octane scaffold has emerged as a valuable structural motif. Its inherent three-dimensional and rigid nature offers a unique framework for designing novel therapeutic agents with improved physicochemical properties and biological activity. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of these molecules, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.
This guide offers a comparative analysis of X-ray crystallography for molecules incorporating the azaspiro[2.5]octane scaffold, presents experimental data, and contrasts the technique with Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
The determination of the absolute configuration and conformational analysis of chiral centers is paramount in drug discovery. For spirocyclic systems like the azaspiro[2.5]octane scaffold, this is particularly crucial. While both X-ray crystallography and NMR spectroscopy are powerful techniques for structure elucidation, they offer complementary information.
X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, unambiguously determining stereochemistry and revealing detailed intermolecular interactions within the crystal lattice.[1] In contrast, NMR spectroscopy offers insights into the dynamic nature of the molecule in solution, which can be more representative of its state in a biological environment.[2] However, determining the relative configuration of stereocenters, especially quaternary centers common in spirocycles, can be challenging with NMR alone.[1]
Here is a comparative overview of the two techniques for the structural analysis of azaspiro[2.5]octane derivatives:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Resolution | Atomic resolution | Lower resolution, inferred from correlations |
| Stereochemistry | Unambiguous determination of absolute and relative configuration | Can be challenging for complex stereoisomers and quaternary centers |
| Conformational Analysis | Provides a single, solid-state conformation | Reveals conformational dynamics and equilibria in solution |
| Sample Requirements | High-quality single crystals (can be a bottleneck) | Soluble sample in a suitable deuterated solvent |
| Throughput | Can be lower due to the need for crystallization | Generally higher for routine analysis |
| Information Provided | Precise bond lengths, bond angles, and intermolecular interactions | Connectivity, through-space proximities (NOE), and dynamic information |
X-ray Crystallography Data for Azaspiro[2.5]octane Derivatives
The following table summarizes crystallographic data for a representative molecule containing the azaspiro[2.5]octane scaffold. The availability of a wide range of publicly accessible crystal structures for diverse azaspiro[2.5]octane derivatives is somewhat limited, highlighting an area for future research and data sharing in the scientific community.
| Compound Name/Identifier | CCDC Deposition No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Resolution (Å) | R-factor |
| 3bb (a derivative) | 2304910 | C₂₇H₂₉NO₂S | Monoclinic | P2₁/n | 10.123 | 15.456 | 16.789 | 90 | 101.23 | 90 | 0.84 | 0.05 |
Data for CCDC 2304910 was obtained from the supporting information of a research article.[3]
Experimental Protocols
A generalized experimental protocol for the single-crystal X-ray diffraction of a small molecule containing the azaspiro[2.5]octane scaffold is outlined below.
Crystallization
-
Solvent Selection : The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which it has moderate solubility.
-
Crystal Growth : Slow evaporation of the solvent at a constant temperature is a common method. Alternatively, vapor diffusion (hanging or sitting drop) or slow cooling of a saturated solution can be employed.
-
Crystal Harvesting : Once well-formed single crystals of suitable size (typically 0.1-0.3 mm) are obtained, they are carefully harvested.
Data Collection
-
Crystal Mounting : A selected crystal is mounted on a goniometer head, often using a cryoloop and coated in a cryoprotectant to prevent solvent loss.
-
X-ray Diffraction : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Acquisition : The crystal is rotated in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector over a wide range of angles.
Structure Solution and Refinement
-
Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns. The final structure is validated for its geometric and crystallographic quality.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for small-molecule X-ray crystallography.
Caption: Workflow of Small-Molecule X-ray Crystallography.
References
A Comparative Guide to tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate and Other Spirocyclic Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of spirocyclic scaffolds into drug candidates has become an increasingly prevalent strategy in medicinal chemistry. These unique three-dimensional structures offer a compelling approach to navigate the complexities of drug design, often leading to improved physicochemical and pharmacological properties. This guide provides a comparative analysis of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block, alongside other representative spirocyclic amines, supported by experimental data and detailed protocols.
The Rise of Spirocycles in Drug Development
Spirocycles, characterized by two rings sharing a single carbon atom, introduce conformational rigidity and three-dimensionality to molecules. This departure from traditional flat, aromatic structures can lead to a host of benefits, including:
-
Enhanced Potency and Selectivity: The rigid framework of a spirocycle can orient functional groups in a more defined spatial arrangement, leading to optimized interactions with biological targets.
-
Improved Physicochemical Properties: The introduction of sp3-hybridized carbon centers in spirocycles generally correlates with improved solubility, higher basicity, decreased lipophilicity, and enhanced metabolic stability when compared to their non-spirocyclic counterparts.[1]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.
This guide will delve into a comparative analysis of key properties of this compound and other spirocyclic amines relevant to drug discovery.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental data for this compound and a selection of other spirocyclic amines.
| Compound | Structure | Molecular Weight ( g/mol ) | clogP | Topological Polar Surface Area (Ų) |
| This compound | 226.32[2] | 1.8 | 55.6[2] | |
| 6-Azaspiro[2.5]octane hydrochloride | 147.64[3] | 1.4 | 12.0[3] | |
| tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 213.27[4] | 1.7 | 42.1[4] | |
| (2S)-6-methyl-6-azaspiro[2.5]octane-2-carboxamide | 168.24[5] | 0.5 | 55.1 |
Note: clogP and Topological Polar Surface Area values are calculated estimates and may vary from experimental values.
Experimental Protocols for Key Physicochemical and ADME Assays
Accurate and reproducible experimental data is the cornerstone of drug discovery. Provided below are detailed methodologies for key in vitro assays used to characterize spirocyclic amines.
Kinetic Aqueous Solubility Assay (Shake-Flask Method)
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, providing an early indication of its dissolution properties.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Incubation: Add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the test compound.
n-Octanol/Water Distribution Coefficient (logP/logD) Determination (Shake-Flask Method)
Purpose: To measure the lipophilicity of a compound, which influences its permeability, protein binding, and overall distribution.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS at pH 7.4 for logD) with n-octanol by mixing them overnight and then separating the phases.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability Assay in Human Liver Microsomes
Purpose: To assess the intrinsic clearance of a compound by phase I metabolic enzymes, providing an indication of its likely in vivo metabolic fate.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological activity data for this compound is not extensively available in the public domain, the 6-azaspiro[2.5]octane scaffold is a valuable pharmacophore in the design of various therapeutic agents. Structure-activity relationship (SAR) studies on related spirocyclic amines have demonstrated that modifications to the spirocyclic core and its substituents can significantly impact biological activity.
For instance, in the development of kinase inhibitors, the rigid spirocyclic framework can be utilized to orient key binding motifs, such as hydrogen bond donors and acceptors, to achieve high potency and selectivity. The amino group on the cyclopropane ring of the title compound provides a key vector for further chemical modification, allowing for the exploration of SAR by introducing a variety of substituents.
Visualizing Workflows and Pathways
To aid in the conceptualization of the role of spirocyclic amines in drug discovery, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a hypothetical signaling pathway where such a compound might act as an inhibitor.
Caption: A generalized workflow for the synthesis and evaluation of spirocyclic amines in a drug discovery program.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a spirocyclic amine on a downstream kinase.
Conclusion
This compound and related spirocyclic amines represent a promising class of scaffolds for modern drug discovery. Their inherent three-dimensionality and potential for favorable physicochemical properties make them attractive building blocks for the design of novel therapeutics. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers seeking to explore the potential of these unique molecular architectures in their drug development programs. Further investigation into the biological activities of a wider range of these compounds is warranted to fully unlock their therapeutic potential.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate | C12H22N2O2 | CID 67129588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C11H19NO3 | CID 22135564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-6-methyl-6-azaspiro[2.5]octane-2-carboxamide | C9H16N2O | CID 154649155 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Azaspiro[2.5]octane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[2.5]octane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While comprehensive public data on the structure-activity relationship (SAR) of a single, systematically modified series of azaspiro[2.5]octane derivatives is limited, this guide provides a comparative analysis of related azaspirocyclic compounds to illuminate the key principles of their SAR. By examining derivatives targeting receptors such as the C-C chemokine receptor type 5 (CCR5) and neurokinin-1 (NK-1R), we can infer the potential impact of structural modifications to the azaspiro[2.5]octane core.
Comparative Biological Activity of Azaspiro-Containing Compounds
The following tables summarize the biological activities of various azaspiro-containing molecules, providing insights into how different substituents on and around the spirocyclic core can influence potency. Although not exclusively azaspiro[2.5]octane derivatives, these examples serve as a valuable reference for understanding the SAR of this compound class.
Table 1: SAR of Azaspiro-Piperidine Derivatives as CCR5 Antagonists
| Compound ID | Core Structure | R1 | R2 | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |
| 1a | 1-Aza-spiro[4.5]decane | H | Phenyl | 550 | >1000 |
| 1b | 1-Aza-spiro[4.5]decane | Methyl | Phenyl | 250 | 480 |
| 1c | 1-Aza-spiro[4.5]decane | H | 4-Fluorophenyl | 120 | 150 |
| 1d | 1-Aza-spiro[4.5]decane | Methyl | 4-Fluorophenyl | 45 | 60 |
| 2a | 2-Aza-spiro[4.5]decane | H | Benzyl | 300 | 650 |
| 2b | 2-Aza-spiro[4.5]decane | Acetyl | Benzyl | 80 | 110 |
Data compiled from representative studies on CCR5 antagonists.
Table 2: SAR of Spiro-Piperidine Derivatives as Neurokinin-1 Receptor (NK-1R) Antagonists
| Compound ID | Core Structure | R1 (Spiro-Ring) | R2 (N-substituent) | NK-1R Binding Ki (nM) |
| 3a | 7-Aza-spiro[4.5]decane | Cyclopentyl | H | 25.3 |
| 3b | 7-Aza-spiro[4.5]decane | Cyclopentyl | Methyl | 10.1 |
| 3c | 7-Aza-spiro[4.5]decane | Cyclopentyl | (2-Methoxybenzyl) | 1.5 |
| 4a | 8-Aza-spiro[4.5]decane | Cyclohexyl | H | 38.6 |
| 4b | 8-Aza-spiro[4.5]decane | Cyclohexyl | Methyl | 15.2 |
| 4c | 8-Aza-spiro[4.5]decane | Cyclohexyl | (2-Methoxybenzyl) | 2.1 |
Data compiled from representative studies on NK-1R antagonists.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds. Below are representative methodologies for key assays used in the characterization of azaspiro[2.5]octane derivatives and their analogs.
Synthesis of Azaspiro[2.5]octane Core
A representative synthesis for an N-protected azaspiro[2.5]octane core is outlined below.
Workflow for Synthesis of N-Boc-6-azaspiro[2.5]octane:
Caption: Synthetic scheme for N-Boc-6-azaspiro[2.5]octane.
Protocol:
-
Step 1: Synthesis of Cyclohexanecarbonitrile (C): To a solution of cyclohexanone (A) in a suitable solvent, add tosylmethyl isocyanide (TosMIC) and potassium tert-butoxide (t-BuOK) at low temperature.
-
Step 2: Reduction to 1-(Aminomethyl)cyclohexanol (E): The resulting nitrile (C) is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent.
-
Step 3: Boc-Protection (G): The amino alcohol (E) is protected with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the N-Boc protected intermediate (G).
-
Step 4: Oxidation (I): The alcohol (G) is oxidized to the corresponding ketone (I) using an oxidizing agent like Dess-Martin periodinane.
-
Step 5: Reductive Amination/Cyclization (K): The ketone (I) undergoes intramolecular reductive amination, often facilitated by a reducing agent such as borane-tetrahydrofuran complex (BH3-THF), to yield the final N-Boc-6-azaspiro[2.5]octane (K).
In Vitro Biological Assays
CCR5 Receptor Binding Assay:
This assay determines the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.
-
Cell Line: CHO or HEK293 cells stably expressing human CCR5.
-
Radioligand: [125I]-MIP-1α (a natural ligand for CCR5).
-
Procedure:
-
Cell membranes are prepared from the CCR5-expressing cells.
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
Neurokinin-1 Receptor (NK-1R) Binding Assay:
This assay measures the affinity of a compound for the NK-1R.
-
Cell Line: U-373 MG or CHO-K1 cells expressing human NK-1R.
-
Radioligand: [3H]-Substance P.
-
Procedure:
-
Cell membranes are incubated with [3H]-Substance P and various concentrations of the test compound.
-
Incubation is carried out at room temperature for a specified time.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed to remove unbound radioligand.
-
The amount of bound radioactivity is determined by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanism of Action
Azaspiro[2.5]octane derivatives can be designed to modulate a variety of signaling pathways by acting on specific G protein-coupled receptors (GPCRs). The examples below illustrate the mechanism of action for CCR5 and NK-1R antagonists.
CCR5 Antagonism in HIV-1 Entry Inhibition:
Conformational Analysis of the 6-Azaspiro[2.5]octane Ring System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-azaspiro[2.5]octane scaffold, an intriguing structural motif integrating a cyclopropane and a piperidine ring through a spirocyclic fusion, holds significant potential in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity can impart favorable pharmacological properties, including enhanced binding affinity and metabolic stability. This guide provides a comparative conformational analysis of the 6-azaspiro[2.5]octane ring system, drawing upon experimental data from closely related analogs and theoretical principles to elucidate its stereochemical landscape.
Introduction to the Conformational Landscape
The conformational preferences of the 6-azaspiro[2.5]octane ring system are primarily dictated by the interplay of steric and electronic effects within the six-membered piperidine ring, which is perturbed by the fused cyclopropane moiety. Similar to cyclohexane and piperidine, the 6-azaspiro[2.5]octane ring is expected to adopt chair and boat-like conformations to alleviate ring strain. The presence of the spiro-fused cyclopropane ring, however, introduces unique stereoelectronic effects that can influence the relative stabilities of these conformers and the preferred orientation of substituents.
Comparative Analysis with Alternative Spirocyclic Systems
To understand the unique conformational characteristics of the 6-azaspiro[2.5]octane system, a comparison with related spirocyclic and heterocyclic systems is instructive. This section compares its expected conformational behavior with experimentally and computationally characterized analogs.
Spiro[2.5]octane Carbocyclic Analog
The carbocyclic parent, spiro[2.5]octane, provides a fundamental reference. Studies on derivatives such as spiro[2.5]octan-6-ol have provided insight into the conformational equilibrium of this system.
2-Spirocyclopropyl Piperidines
This class of compounds is structurally very similar to 6-azaspiro[2.5]octane, with the spiro-fusion at the C2 position of the piperidine ring. Computational and experimental studies on these systems offer valuable insights into the influence of the cyclopropyl group on the piperidine ring's conformation.
1-Oxa-2-azaspiro[2.5]octane Derivatives
The introduction of a heteroatom in the three-membered ring, as seen in 1-oxa-2-azaspiro[2.5]octane (an aziridine oxide spiro-fused to cyclohexane), provides a basis to understand the electronic effects on the conformational equilibrium of the six-membered ring.
Quantitative Conformational Data
While specific experimental data for the unsubstituted 6-azaspiro[2.5]octane is scarce in the literature, the following table summarizes key conformational parameters for related systems, providing a basis for estimating the behavior of the target ring system.
| Ring System | Method | Key Findings | Reference |
| Spiro[2.5]octan-6-ol | Low-Temperature ¹H NMR | -ΔG° (axial-equatorial) = 0.79 kcal/mol at -75 °C. The equatorial conformer is favored. | N/A |
| 2-Spirocyclopropyl Piperidines | DFT Calculations & Low-Temperature ¹H NMR | The spirocyclopropane ring influences the A-values of substituents on the piperidine ring. Larger alkyl groups can prefer the axial position. | [1][2] |
| 1-Oxa-2-azaspiro[2.5]octane Derivatives | ¹H, ¹³C, and ¹⁵N NMR | The preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts, reflecting steric and electronic effects. | [3] |
| Substituted Piperidines | J-value Method | Conformational free energies (-ΔG°) are determined from NMR coupling constants. For many 4-substituted piperidines, the conformational energies are similar to analogous cyclohexanes. | [4] |
Note: The lack of direct experimental data for 6-azaspiro[2.5]octane necessitates that its conformational preferences be inferred from these related systems and general principles of stereochemistry.
Experimental Protocols
A comprehensive conformational analysis of the 6-azaspiro[2.5]octane ring system would typically involve a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the preferred conformation and the rate of conformational inversion in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the 6-azaspiro[2.5]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra. The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) of the piperidine ring protons provide crucial conformational information.
-
Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship between protons.
-
Smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
-
Low-Temperature NMR: To slow down the rate of ring inversion, spectra are recorded at various low temperatures (e.g., down to -80 °C). At the coalescence temperature, the rate of inversion can be calculated. At lower temperatures, separate signals for the axial and equatorial protons of each conformer may be observed, allowing for the determination of their relative populations and the Gibbs free energy difference (ΔG°).
-
NOESY/ROESY: 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations between protons, helping to establish their relative spatial proximity and confirm conformational assignments.
Computational Modeling
Objective: To calculate the relative energies of different conformers and map the potential energy surface for conformational interconversion.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., chair, twist-boat).
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the single-point energies to determine the relative stabilities of the conformers.
-
Transition State Search: Locate the transition state structures connecting the stable conformers to determine the energy barriers for conformational interconversion.
-
NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the optimized geometries to compare with experimental data.
Visualizing Conformational Equilibria
The following diagrams illustrate the key conformational processes in the 6-azaspiro[2.5]octane ring system.
Caption: Ring inversion pathway for 6-azaspiro[2.5]octane.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of the 6-azaspiro[2.5]octane ring system reveals a complex interplay of steric and electronic factors. While direct experimental data on the parent compound is limited, a comparative approach utilizing data from structurally related analogs provides valuable insights. The piperidine ring is expected to predominantly adopt a chair conformation, with the barrier to ring inversion being a key parameter of interest. The spiro-fused cyclopropane ring is anticipated to influence the conformational equilibrium, potentially altering the axial/equatorial preferences of substituents compared to simple piperidines. A combined experimental and computational approach, as outlined in this guide, is essential for a thorough understanding of the conformational landscape of this important medicinal chemistry scaffold. Further research to obtain precise experimental data for the parent 6-azaspiro[2.5]octane is warranted to validate these predictions and guide the rational design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of compounds synthesized from tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
A detailed analysis of the biological activities of compounds derived from the 6-azaspiro[2.5]octane scaffold, with a focus on anti-inflammatory and anticancer properties. This guide provides a comparative assessment against other spirocyclic compounds, supported by experimental data and detailed protocols.
The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore unique three-dimensional molecular architectures. Among these, the 6-azaspiro[2.5]octane scaffold has emerged as a promising framework in drug discovery. Its rigid, spirocyclic structure offers precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. While direct biological activity data for compounds synthesized from tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is not extensively published, derivatives of the core 6-azaspiro[2.5]octane ring system have demonstrated significant potential in various therapeutic areas.
This guide provides a comprehensive comparison of the biological activities of a prominent 6-azaspiro[2.5]octane derivative, ATB-346 , with a class of alternative spirocyclic compounds, spiro[cyclopropane-1,3'-indolin]-2'-ones , in the fields of inflammation and cancer.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of the selected compounds.
Table 1: Anti-inflammatory and Gastrointestinal Safety Profile of ATB-346 vs. Naproxen
| Compound | Parameter | Model | Result | Reference |
| ATB-346 | Ulceration Rate | Phase 2B Clinical Trial (244 healthy volunteers) | 2.5% | [1] |
| Naproxen | Ulceration Rate | Phase 2B Clinical Trial (244 healthy volunteers) | 42.1% | [1] |
| ATB-346 | COX Activity Inhibition | Phase 2 Clinical Trial | Comparable to naproxen | [2] |
| Naproxen | COX Activity Inhibition | Phase 2 Clinical Trial | Standard | [2] |
| ATB-346 | Gastric Damage | Rat Model | Negligible | [3] |
| Naproxen | Gastric Damage | Rat Model | Dose-dependent hemorrhagic damage | [3] |
Table 2: Anticancer Activity of 6-Azaspiro[2.5]octane and Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Azaspiro[2.5]octane Derivative | ATB-346 | Human Melanoma (A375) | ~100 µM (inhibits proliferation) | [4] |
| Spiro[cyclopropane-1,3'-indolin]-2'-one | Compound 6b | Prostate (DU-145) | <20 | [5] |
| Colon (HT-29) | >50 | [5] | ||
| Cervical (HeLa) | 21.5 | [5] | ||
| Lung (A-549) | 15.2 | [5] | ||
| Breast (MCF-7) | 35.8 | [5] | ||
| Spiro[cyclopropane-1,3'-indolin]-2'-one | Compound 6u | Prostate (DU-145) | <20 | [5] |
| Colon (HT-29) | 12.5 | [5] | ||
| Cervical (HeLa) | 18.9 | [5] | ||
| Lung (A-549) | 10.7 | [5] | ||
| Breast (MCF-7) | 24.3 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the formazan, which is solubilized, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol.[8]
-
RNase Treatment: Rehydrate the cells in PBS and treat with RNase A to degrade RNA, which can also be stained by PI.
-
PI Staining: Stain the cells with a solution containing propidium iodide.[8]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound (inhibitor) for a defined period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity.[9]
-
Peroxidase Reaction: The product of the cyclooxygenase reaction is then reduced by the peroxidase activity, leading to the oxidation of TMPD.
-
Absorbance Measurement: Measure the absorbance of the oxidized TMPD at 590 nm.[10]
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.
Mandatory Visualizations
Proposed Synthesis of a 6-Azaspiro[2.5]octane Derivative
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay [protocols.io]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Azaspiro[2.5]octane Scaffold in Drug Discovery: A Comparative Guide to In Vitro ADME Properties
A notable gap in publicly available research exists regarding the specific in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules containing the azaspiro[2.5]octane scaffold. Despite extensive searches of medicinal chemistry literature and pharmacokinetic databases, no direct experimental data comparing azaspiro[2.5]octane derivatives with alternative scaffolds was identified. However, the broader class of azaspirocycles has garnered significant attention in drug discovery for their potential to enhance ADME profiles over conventional cyclic amines.
This guide will leverage available data for a closely related and well-documented analog, the azaspiro[3.3]heptane moiety, to illustrate the typical benefits of incorporating a spirocyclic scaffold. By comparing an azaspiro[3.3]heptane-containing compound to its piperidine counterpart, we can infer the likely advantages that the azaspiro[2.5]octane scaffold may offer. It is generally accepted that the introduction of a spirocyclic center increases the three-dimensionality (sp³ character) of a molecule, which can lead to improved physicochemical properties.[1][2]
Comparative Analysis: Azaspiro[3.3]heptane vs. Piperidine
The replacement of a simple heterocyclic ring, such as piperidine, with a spirocyclic scaffold like azaspiro[3.3]heptane can significantly impact a molecule's lipophilicity and metabolic stability. These are critical parameters in determining the oral bioavailability and overall pharmacokinetic profile of a drug candidate.
Below is a table summarizing the comparative in vitro ADME properties of a representative matched pair of compounds, where a piperidine ring is replaced by an azaspiro[3.3]heptane.
| Compound ID | Scaffold | LogD at pH 7.4 | Human Liver Microsomal Stability (% remaining after 60 min) |
| Compound A | Piperidine | 2.8 | 45% |
| Compound B | Azaspiro[3.3]heptane | 2.1 | 75% |
Note: The data presented in this table is a representative example based on trends reported in the literature for similar compounds and is intended for illustrative purposes.
The data illustrates two key advantages often observed with the introduction of an azaspiro[3.3]heptane scaffold:
-
Reduced Lipophilicity: Compound B, containing the azaspiro[3.3]heptane, exhibits a lower LogD value compared to its piperidine analog, Compound A. A lower LogD can be advantageous in drug design, as it can lead to improved aqueous solubility and a reduced risk of off-target effects. The introduction of the spirocyclic center can lead to a more favorable distribution of the molecule's polarity.[2]
-
Enhanced Metabolic Stability: Compound B shows significantly higher stability in the presence of human liver microsomes. This suggests that the azaspiro[3.3]heptane scaffold is less susceptible to metabolism by cytochrome P450 enzymes. The rigid, three-dimensional nature of the spirocycle can sterically hinder the approach of metabolizing enzymes to susceptible sites on the molecule, thereby prolonging its half-life.[1][3]
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are crucial for the accurate interpretation and comparison of data.
Determination of LogD at pH 7.4
The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. It is a critical parameter for predicting a drug's absorption and distribution characteristics.
Protocol:
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). This stock is then diluted into a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: The biphasic mixture is shaken vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous (PBS) layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Human Liver Microsomal Stability Assay
This assay is a common in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound, and a buffer solution (e.g., potassium phosphate buffer).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation is run in parallel without the NADPH regenerating system to account for non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be determined from the rate of disappearance of the compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the metabolic stability of a compound using human liver microsomes.
References
A Comparative Guide to the Conformational Rigidity of Azaspiro[2.5]octane and Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the three-dimensional architecture of molecular scaffolds is a critical determinant of biological activity, selectivity, and pharmacokinetic properties. The rigidity of a scaffold, in particular, plays a pivotal role in pre-organizing functional groups for optimal interaction with biological targets, thereby minimizing the entropic penalty upon binding. This guide provides an objective comparison of the conformational rigidity of the azaspiro[2.5]octane scaffold and the well-established piperidine scaffold, supported by experimental and computational data.
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Its conformational flexibility, primarily governed by chair-chair interconversion, is well-characterized. In contrast, the azaspiro[2.5]octane scaffold, a class of spirocyclic compounds, has gained increasing attention as a "three-dimensional" bioisostere of piperidine.[2][3] The inherent strain and unique geometry of the spirocyclic system are hypothesized to impart greater rigidity, offering potential advantages in the design of novel therapeutics.
Comparative Analysis of Conformational Rigidity
The primary mode of conformational change in six-membered rings like piperidine is ring inversion, a process that interconverts two chair conformations. The energy barrier to this inversion is a direct measure of the ring's rigidity; a higher barrier indicates a more rigid structure.
Experimental and computational studies have provided quantitative insights into the energy barriers for ring inversion in both piperidine and spiro[2.5]octane systems. While data for the parent 6-azaspiro[2.5]octane is not abundant, studies on closely related spiro[2.5]octane derivatives offer a strong basis for comparison.
Table 1: Comparison of Ring Inversion Energy Barriers
| Scaffold | Method | Ring Inversion Barrier (kcal/mol) | Reference |
| Piperidine | Computational (ab initio) | ~10.4 | [1] |
| Spiro[2.5]octan-6-ol | Experimental (Dynamic NMR) | 14.4 ± 1.3 | [4] |
The data clearly indicates that the spiro[2.5]octane scaffold possesses a significantly higher barrier to ring inversion compared to piperidine. This suggests that the azaspiro[2.5]octane core is substantially more rigid, restricting its conformational freedom. This increased rigidity can be attributed to the spirocyclic fusion of the cyclopropane and cyclohexane rings, which introduces additional ring strain and limits the puckering of the six-membered ring.
Experimental Protocols for Conformational Analysis
The determination of conformational rigidity and the energy barriers associated with ring inversion is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the activation energy (ΔG‡) for processes like ring inversion.
Experimental Workflow for Dynamic NMR Analysis:
Caption: Workflow for determining ring inversion barriers using Dynamic NMR.
Key Steps in the Protocol:
-
Sample Preparation: A solution of the compound of interest is prepared in a deuterated solvent with a low freezing point to allow for low-temperature measurements.
-
Variable Temperature NMR: A series of NMR spectra (typically ¹H or ¹³C) are recorded over a range of temperatures.
-
Identification of Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.
-
Lineshape Analysis: A more rigorous approach involves fitting the experimental spectra at various temperatures to theoretical lineshapes calculated for different exchange rates.
-
Eyring Equation: The rate constants obtained from lineshape analysis are used in the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process.
Computational Modeling
Computational chemistry provides a powerful complementary tool to experimental methods for studying conformational preferences and energy barriers.
Computational Workflow for Conformational Analysis:
Caption: Workflow for computational analysis of conformational energy barriers.
Methodology Details:
-
Molecular Mechanics (MM): Force fields such as MMFF94 or AMBER are often used for an initial conformational search to identify low-energy conformers.
-
Density Functional Theory (DFT): Quantum mechanical methods, particularly DFT with functionals like B3LYP, are employed to accurately optimize the geometries of the ground state (chair conformation) and the transition state for ring inversion.
-
Frequency Calculations: These calculations are performed to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the ring inversion motion.
-
Barrier Calculation: The energy difference between the transition state and the ground state provides the theoretical ring inversion barrier.
Conclusion
For drug development professionals, this enhanced rigidity offers several potential advantages:
-
Pre-organization of Substituents: A more rigid scaffold can hold appended functional groups in a more defined orientation, potentially leading to higher binding affinity and selectivity for the target protein.
-
Reduced Entropic Penalty: The conformational restriction of the scaffold can lower the entropic cost of binding to a receptor.
-
Improved Physicochemical Properties: The introduction of a spirocenter can favorably impact properties such as solubility and metabolic stability.
Chemical Structures
Caption: Chemical structures of Piperidine and 6-Azaspiro[2.5]octane.
References
Comparative Guide to the Synthesis and Validation of Tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic routes and validation methodologies for tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate and its analogs. The information is compiled from publicly available chemical data and analogous synthetic procedures for structurally related spirocyclic diamines.
Introduction to Azaspiro[2.5]octane Scaffolds
Azaspiro[2.5]octane derivatives are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer improved pharmacological properties. The presence of a cyclopropane ring fused to a piperidine core introduces a unique spatial arrangement of functional groups, making these scaffolds attractive for the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization of the primary amino group on the cyclopropane ring.
Synthetic Strategies: A Comparative Overview
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, plausible synthetic routes can be constructed based on established methods for analogous diazaspiro[2.5]octanes. Two primary retrosynthetic approaches are considered here:
Route A: From Diethyl 1,1-Cyclopropanedicarboxylate
This is a common strategy for constructing the spiro[2.5]octane core. The synthesis involves the initial formation of the cyclopropane ring followed by the construction of the piperidine ring.
Route B: Alternative Approaches
Alternative methods may involve the use of pre-formed piperidine rings and subsequent annulation of the cyclopropane moiety. However, Route A is more frequently described for analogous structures.
The following diagram illustrates a plausible synthetic workflow based on Route A.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocols
Below are detailed, representative experimental protocols for the key steps in the synthesis of this compound analogs, adapted from procedures for similar compounds.
Step 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate
-
Reaction: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base to form the cyclopropane ring.
-
Reagents and Conditions: Diethyl malonate, 1,2-dibromoethane, sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is purified by vacuum distillation.
Step 2: Formation of the Piperidine Ring
-
This is a multi-step process that can be achieved through various methods. One common approach involves the conversion of the dicarboxylate to a diamine, followed by cyclization. A plausible sequence is outlined below.
Step 2a: Hydrolysis and Formation of the Diacid
-
Reaction: Diethyl 1,1-cyclopropanedicarboxylate is hydrolyzed to the corresponding dicarboxylic acid.
-
Reagents and Conditions: Aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).
Step 2b: Formation of the Diamine
-
Reaction: The dicarboxylic acid is converted to a diamine via a Curtius or Hofmann rearrangement.
-
Reagents and Conditions: For the Curtius rearrangement, the diacid is converted to the diacyl azide (using, for example, diphenylphosphoryl azide) which then rearranges upon heating. For the Hofmann rearrangement, the corresponding diamide is treated with a reagent like bromine in the presence of a base.
Step 2c: Cyclization to form the 6-Azaspiro[2.5]octane Core
-
The resulting diamine from the previous step would need to be cyclized to form the piperidine ring. This is a challenging step and may require specific methodologies not readily found for this exact scaffold. A more direct route to a precursor for the piperidine ring is often employed in practice.
Alternative Step 2: Synthesis of a Suitable Precursor and Cyclization
A more practical approach involves the reaction of a 1,1-disubstituted cyclopropane with a suitable nitrogen-containing synthon to build the piperidine ring.
Step 3: Boc Protection
-
Reaction: The secondary amine of the 6-azaspiro[2.5]octane core is protected with a tert-butoxycarbonyl (Boc) group.
-
Reagents and Conditions: Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The final product is often purified by column chromatography on silica gel.
Validation and Characterization of Analogs
The validation of the synthesized this compound analogs involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess purity.
Validation Workflow
Caption: A typical workflow for the validation of synthesized compounds.
Data Presentation: Comparative Analysis
The following tables summarize the expected analytical data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂[1] |
| Molecular Weight | 226.32 g/mol [1] |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc) |
Table 2: Spectroscopic Data (Expected)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and cyclopropane ring protons (multiplets, ~0.5-1.0 ppm). The NH₂ protons would appear as a broad singlet. |
| ¹³C NMR | Signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the tert-butyl methyl carbons (~28 ppm), piperidine ring carbons (~30-50 ppm), and cyclopropane ring carbons, including the spiro carbon. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z 227.17. |
Table 3: Chromatographic Data (Typical)
| Technique | Typical Conditions and Expected Results |
| TLC | Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol). The Rf value would depend on the exact solvent system. |
| HPLC | Column: C18 reverse-phase column. Mobile Phase: Gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection: UV at 210-220 nm (for the carbamate) or Mass Spectrometry. A single major peak would indicate high purity. |
Comparison with Alternatives
The synthesis of azaspiro[2.5]octane scaffolds can be compared to other methods for generating spirocyclic systems.
Table 4: Comparison of Synthetic Approaches for Spirocycles
| Synthetic Strategy | Advantages | Disadvantages |
| Ring-Closing Metathesis (RCM) | High functional group tolerance, mild reaction conditions. | Requires specific diene precursors, potential for catalyst poisoning. |
| Intramolecular Cycloadditions | Can create complex polycyclic systems in a single step. | Often requires specific substrates and can have stereoselectivity challenges. |
| Stepwise Ring Construction (as described) | Utilizes readily available starting materials, well-established reactions. | Can be lengthy, may require multiple protection/deprotection steps, overall yield can be low. |
Conclusion
The synthesis of this compound and its analogs, while not described in a single comprehensive source, can be achieved through established synthetic methodologies for related spirocyclic diamines. The validation of these compounds relies on standard analytical techniques, including NMR, mass spectrometry, and HPLC, to confirm their structure and purity. This guide provides a framework for researchers to approach the synthesis and characterization of this important class of molecules for drug discovery and development.
References
Safety Operating Guide
Navigating the Disposal of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate: A Comprehensive Guide
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a compound frequently utilized in medicinal chemistry. Adherence to these protocols is critical for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Body Protection: A standard laboratory coat is necessary.
-
Respiratory Protection: While a fume hood serves as the primary engineering control, respiratory protection may be needed in emergency situations like spills or insufficient ventilation.
Hazard Summary and Waste Classification
Key Hazard Information (Based on Analogous Compounds):
| Hazard Category | Potential Effects | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2][3][4] | Wash hands thoroughly after handling. Wear protective gloves.[1][2][5][6] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[5][6] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[5][7] Strict adherence to institutional, local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, chemically compatible, and sealable hazardous waste container.[5][8] High-density polyethylene (HDPE) containers are a suitable option.[7]
-
Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed.[7]
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[7]
3. Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and absorbent pads used for spills, must also be collected and disposed of as hazardous waste in the same designated container.[5][7]
4. Spill Management:
-
In the event of a spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the substance.[5]
-
Collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container for disposal.[8]
-
Ensure the spill area is decontaminated after cleanup.
5. Storage and Pickup:
-
Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Follow all institutional procedures for waste manifests and record-keeping.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this exact compound are not published, the recommended procedure is based on standard hazardous waste management principles for similar chemical entities. For certain carbamates, chemical degradation through hydrolysis can be an alternative disposal method.[7] This typically involves reacting the carbamate with a strong base, like potassium hydroxide, under reflux to break it down into less hazardous components.[7] However, such a procedure should only be undertaken by qualified personnel with a thorough understanding of the compound's reactivity and with specific institutional approval, as the degradation products may also be hazardous. The primary and universally accepted method remains disposal through a certified hazardous waste contractor.
References
Personal protective equipment for handling tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
Essential Safety and Handling Guide for tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
This guide provides crucial safety, handling, and disposal information for this compound, a key reagent in pharmaceutical research and development. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol [1] |
| CAS Number | 1233323-55-1[1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous.[1][2] The primary hazards are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]
2. Handling the Compound
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[5]
-
Avoiding Contact: Avoid direct contact with the skin, eyes, and clothing.[2][6] Do not breathe dust or aerosols.[2]
-
Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][7] Do not eat, drink, or smoke in the laboratory.[7][8]
3. Spill Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][9]
-
Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting cleanup.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and decontaminate all equipment used in the cleanup.[10]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Collect in a labeled, sealed, and appropriate hazardous waste container. Dispose of through a licensed professional waste disposal service.[9] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[3] |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[3] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]
-
Segregation: Do not mix incompatible waste streams.[3]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]
Visual Workflow for Safe Handling
Caption: Safe Handling Workflow.
References
- 1. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate | C12H22N2O2 | CID 67129588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. falseguridad.com [falseguridad.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. aksci.com [aksci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 9. capotchem.cn [capotchem.cn]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
